molecular formula C12H16BrFO3 B1290694 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene CAS No. 253429-30-0

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Cat. No.: B1290694
CAS No.: 253429-30-0
M. Wt: 307.16 g/mol
InChI Key: ULSLPPOVDLNXSG-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is a useful research compound. Its molecular formula is C12H16BrFO3 and its molecular weight is 307.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-7-9(14)5-6-10(11)13/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLPPOVDLNXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=C(C=CC(=C1)F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629179
Record name 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253429-30-0
Record name 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. The synthesis is predicated on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document outlines the probable synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Synthetic Pathway

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 4-Bromo-3-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane.

The overall reaction is as follows:

The reaction is typically facilitated by a moderately strong base to deprotonate the phenol, creating the more nucleophilic phenoxide. A polar aprotic solvent is generally used to solvate the cation of the base and to avoid protonation of the phenoxide.

Physicochemical Properties of Reactants

A summary of the key physical and chemical properties of the starting materials is presented in the table below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
4-Bromo-3-fluorophenolC₆H₄BrFO191.00White to pale yellow crystalline solid71-73Not available
2-bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.07Colorless liquidNot available178-180

Experimental Protocol: Williamson Ether Synthesis

This section provides a detailed, plausible experimental protocol for the synthesis of this compound. This protocol is based on general procedures for Williamson ether synthesis involving phenols and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromo-3-fluorophenol

  • 2-bromo-1,1-diethoxyethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-fluorophenol (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous acetonitrile to give a concentration of approximately 0.5 M of the phenol.

  • Addition of Alkyl Halide: While stirring the suspension at room temperature, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of this compound. Please note that the yield is an estimate based on typical Williamson ether syntheses and may vary.[1][2]

ParameterValue
Molar Ratio (Phenol:Alkyl Halide:Base)1 : 1.1 : 1.5
SolventAcetonitrile
Reaction Temperature~82°C (Reflux)
Reaction Time4-6 hours
Expected Yield 70-90%

Characterization of this compound

Predicted Spectroscopic Data:

  • ¹H NMR: Expected signals for the aromatic protons, the methylene protons of the ethoxy groups, the methine proton of the acetal, and the methylene protons adjacent to the ether oxygen.

  • ¹³C NMR: Expected signals for the carbon atoms of the aromatic ring, and the aliphatic carbons of the diethoxyethoxy group.

  • IR Spectroscopy: Characteristic peaks for C-O-C (ether) stretching, C-Br stretching, and C-F stretching, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (307.16 g/mol ) and a characteristic isotopic pattern due to the presence of bromine.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromo-3-fluorophenol 4-Bromo-3-fluorophenol Mixing Mix Reactants in Acetonitrile 4-Bromo-3-fluorophenol->Mixing 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane->Mixing Potassium Carbonate Potassium Carbonate Potassium Carbonate->Mixing Acetonitrile Acetonitrile Acetonitrile->Mixing Reflux Heat to Reflux (~82°C) 4-6 hours Mixing->Reflux Cooling_Filtration Cool and Filter Reflux->Cooling_Filtration Extraction Aqueous Work-up (Water, Brine) Cooling_Filtration->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Safety Considerations

  • 4-Bromo-3-fluorophenol: Harmful if swallowed and causes skin irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-bromo-1,1-diethoxyethane: Causes skin and eye irritation. It is a combustible liquid. Handle in a well-ventilated fume hood.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical information for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. Due to the limited publicly available experimental data for this specific compound, this document also presents data for structurally related compounds to offer a comparative context for researchers. This guide is intended to serve as a foundational resource for scientists and professionals involved in drug development and chemical research.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a bromo- and fluoro-substituted benzene ring coupled with a diethoxyethoxy side chain, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of multiple functional groups, including an aryl halide and an acetal, offers various sites for chemical modification. Understanding its physicochemical properties is crucial for its application in synthetic protocols and for predicting its behavior in biological systems.

Core Compound Information: this compound

Detailed experimental physicochemical data for this compound is not extensively reported in publicly accessible databases. However, the following core identifiers have been established.

Table 1: Core Identifiers for this compound
IdentifierValue
Chemical Name 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene
CAS Number 253429-18-4[]
Molecular Formula C₁₂H₁₆BrFO₃
Chemical Structure
alt text

Source: BOC Sciences[]

Physicochemical Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize the physicochemical properties of several structurally similar compounds. These molecules share the bromofluorobenzene core or other key structural motifs, which can offer insights into the expected properties of the target compound.

Table 2: Physicochemical Properties of Related Bromofluorinated Benzenes
Property1-Bromo-4-fluorobenzene1-Bromo-2,4-difluorobenzene1-Bromo-2-fluorobenzene
CAS Number 460-00-4[2][3]348-57-2-
Molecular Formula C₆H₄BrF[3]C₆H₃BrF₂-
Molecular Weight 175.00 g/mol [2]192.99 g/mol -
Boiling Point 150 °C (lit.)[2]145-146 °C (lit.)156-157°/760 mm
Melting Point -16 °C (lit.)[2]-4 °C (lit.)[4]-
Density 1.593 g/mL at 25 °C (lit.)[2]1.708 g/mL at 25 °C (lit.)-
Refractive Index n20/D 1.527 (lit.)[2]n20/D 1.505 (lit.)-
Table 3: Physicochemical Properties of Other Related Compounds
Property1-Bromo-2-(4-fluorobenzyl)benzene1-Bromo-4-(2,2,2-trifluoroethoxy)benzene1-(2-Bromoethyl)-4-fluorobenzene1-Bromo-2,4-dimethoxybenzene
CAS Number 68355-79-3[5]106854-77-7[6]332-42-317715-69-4
Molecular Formula C₁₃H₁₀BrF[5]C₈H₆BrF₃O[6]C₈H₈BrFC₈H₉BrO₂
Molecular Weight 265.12 g/mol [5]255.0318 g/mol [6]203.05 g/mol 217.06 g/mol
Boiling Point --100-104 °C/15 mm Hg (lit.)153-155 °C/18 mmHg (lit.)
Melting Point ---25-26 °C (lit.)
Density --1.4498 g/mL at 25 °C (lit.)1.507 g/mL at 25 °C (lit.)
Refractive Index --n20/D 1.534 (lit.)n20/D 1.572 (lit.)

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or analysis of this compound.

For general guidance, the synthesis of similar aryl ethers often involves Williamson ether synthesis, where a corresponding bromofluorophenol is reacted with a halo-diethoxyethane derivative under basic conditions.

A plausible synthetic workflow is outlined below.

G Conceptual Synthetic Workflow A 2-Bromo-4-fluorophenol E Williamson Ether Synthesis A->E B 2-Bromo-1,1-diethoxyethane B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Signaling Pathways and Biological Activity

There is no information available in the searched resources regarding the involvement of this compound in any signaling pathways or its specific biological activities. Its structural similarity to precursors of some pharmaceuticals suggests it could be investigated as an intermediate in the synthesis of biologically active molecules.

Conclusion

This compound is a chemical compound for which detailed, publicly available physicochemical data is scarce. This guide has consolidated the known identifying information and provided a comparative analysis of related compounds to aid researchers in estimating its properties. The absence of experimental protocols and biological data highlights an opportunity for further research to characterize this molecule and explore its potential applications in medicinal chemistry and materials science. It is recommended that any researcher working with this compound perform their own analytical characterization to determine its specific properties.

References

An In-depth Technical Guide to 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1393442-33-8

Disclaimer: This document is intended for research, scientific, and drug development professionals. All chemical compounds should be handled by trained personnel in a laboratory setting with appropriate safety precautions. The information provided is based on the analysis of the chemical structure, as extensive experimental data for this specific compound is not widely available in public literature.

Executive Summary

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is a substituted aromatic halogen compound. Its molecular structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of distinct functional groups—a bromo group, a fluoro group, and a diethoxyethoxy ether chain—on a benzene ring allows for a variety of chemical modifications. The bromo- and fluoro-moieties serve as handles for cross-coupling reactions to introduce complexity, while the ether chain can modulate physicochemical properties such as solubility and permeability. This guide provides a technical overview of its predicted properties, potential synthetic applications, and a framework for its use in drug discovery workflows.

Chemical Identity and Physicochemical Properties

The structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 4. The bromine atom at position 1 and the fluorine atom at position 4 are common reactive sites in synthetic chemistry. The diethoxyethoxy group at position 2 is an ether linkage that can influence the molecule's conformation and physical properties.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆BrFO₃
Molecular Weight 307.16 g/mol
Monoisotopic Mass 306.026 g/mol
Calculated logP 3.1
Topological Polar Surface Area (TPSA) 36.9 Ų
Number of Hydrogen Bond Acceptors 3
Number of Hydrogen Bond Donors 0
Number of Rotatable Bonds 6

Note: These properties are computationally predicted and require experimental validation.

Synthesis and Characterization

Hypothetical Synthetic Protocol

A potential synthesis could start from 2-bromo-5-fluorophenol.

  • Deprotonation: The phenolic proton of 2-bromo-5-fluorophenol is removed using a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

  • Etherification (Williamson Ether Synthesis): The resulting phenoxide is reacted with 2-bromo-1,1-diethoxyethane. The reaction mixture is typically heated to drive the SN2 reaction to completion.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified, commonly by column chromatography on silica gel, to yield the final product.

Analytical Characterization Protocol

To confirm the identity and purity of synthesized this compound, a standard suite of analytical techniques would be employed.

Table 2: Standard Analytical Protocols for Structure Verification

TechniqueProtocolExpected Observations
¹H NMR Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).Aromatic protons in the 6.8-7.5 ppm range. Methylene and methyl protons of the diethoxyethoxy group in the 1.0-4.5 ppm range.
¹³C NMR Dissolve 20-50 mg in 0.7 mL of CDCl₃.Aromatic carbons (some coupled to fluorine) in the 110-160 ppm range. Aliphatic carbons of the ether side chain in the 15-70 ppm range.
Mass Spectrometry (MS) Use ESI or GC-MS to determine the molecular weight.A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by 2 m/z units.
HPLC Use a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA).A single major peak indicating the purity of the compound, typically monitored at 254 nm.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a versatile chemical intermediate. Its structural features make it a valuable starting material for creating libraries of more complex molecules for drug screening. The bromofluorobenzene core is present in various biologically active compounds.

Role as a Synthetic Building Block

The bromine atom is a key functional group for introducing molecular diversity. It readily participates in various metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the attachment of other aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial step in the synthesis of many drug candidates.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Stille Coupling: Reaction with organostannanes.

The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.

Drug_Discovery_Workflow cluster_0 Synthesis & Screening cluster_1 Optimization Start Building Block (CAS 1393442-33-8) Synthesis Parallel Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library (Diverse Derivatives) Synthesis->Library Screening Primary Biological Screening Library->Screening Hits Initial Hits Screening->Hits Optimization Hit-to-Lead Optimization (SAR) Hits->Optimization ADME ADME/Tox Profiling Optimization->ADME Candidate Lead Candidate ADME->Candidate

molecular structure of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, identifiers, and a proposed synthetic protocol for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. Due to the limited availability of public data, this guide also outlines a plausible synthetic pathway based on established chemical principles.

Molecular Structure and Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 253429-30-0[1][2][3][4]
SMILES String FC1=CC=C(Br)C(OCC(OCC)OCC)=C1[1]
Molecular Formula C12H16BrFO3Inferred from Structure
Molecular Weight 307.16 g/mol [1]

Proposed Synthetic Protocol: Williamson Ether Synthesis

In the absence of a specific, published synthetic protocol for this compound, a plausible and widely applicable method is the Williamson ether synthesis.[5][6][7][8][9] This method involves the reaction of a phenoxide with a primary alkyl halide. For the synthesis of the target compound, the logical precursors would be 2-bromo-5-fluorophenol and 2-bromo-2,2-diethoxyethane.

Reaction Scheme:

Experimental Methodology

Materials:

  • 2-bromo-5-fluorophenol

  • 2-bromo-2,2-diethoxyethane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorophenol (1.0 equivalent) and a suitable anhydrous solvent such as acetone or DMF.

  • Base Addition: Add a base (e.g., potassium carbonate, 1.5 equivalents, or sodium hydride, 1.1 equivalents) to the solution at room temperature. If using sodium hydride, extreme caution should be exercised due to its reactivity with moisture. The mixture is stirred to facilitate the formation of the phenoxide.

  • Alkyl Halide Addition: To the stirred suspension, add 2-bromo-2,2-diethoxyethane (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between dichloromethane and water or a saturated aqueous sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: As no specific experimental data is available, the reaction conditions and purification methods are proposed based on general chemical principles and may require optimization.

Data Presentation

Currently, there is no publicly available quantitative experimental data (e.g., NMR, IR, Mass Spectrometry) for this compound. Researchers synthesizing this compound are encouraged to perform full analytical characterization.

Visualizations

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical name and its key identifiers.

Compound This compound CAS CAS Number 253429-30-0 Compound->CAS SMILES SMILES FC1=CC=C(Br)C(OCC(OCC)OCC)=C1 Compound->SMILES

Caption: Molecular Identifiers for the target compound.

References

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characterization of novel chemical entities is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to elucidating the structure and purity of synthesized compounds. This document outlines the typical spectroscopic data and experimental methodologies for the analysis of halogenated fluorobenzene derivatives, using 1-Bromo-4-fluorobenzene as a case study.

Spectroscopic Data Summary for 1-Bromo-4-fluorobenzene

The following tables summarize the key spectroscopic data obtained for 1-Bromo-4-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-4-fluorobenzene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsAromatic Protons

Table 2: ¹³C NMR Spectroscopic Data for 1-Bromo-4-fluorobenzene

Chemical Shift (δ) ppmAssignment
Data not available in search resultsAromatic Carbons

Note: While search results indicate the availability of ¹H and ¹³C NMR spectra for 1-Bromo-4-fluorobenzene, specific peak assignments and coupling constants were not found. Researchers should expect characteristic aromatic signals, with splitting patterns influenced by fluorine-proton and fluorine-carbon coupling.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 1-Bromo-4-fluorobenzene

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~1600-1450StrongC=C stretch (aromatic ring)
~1250-1200StrongC-F stretch
~1100-1000StrongC-Br stretch
~900-675StrongC-H bend (out-of-plane)

Note: The IR spectrum for 1-bromo-4-fluorobenzene is available in the NIST Chemistry WebBook.[1] The values presented are typical ranges for the assigned functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Bromo-4-fluorobenzene

m/zRelative Intensity (%)Assignment
174/176~100 / ~98[M]⁺ (Molecular ion peak, bromine isotopes)
95High[M-Br]⁺
75Moderate[C₆H₄]⁺

Note: The molecular weight of 1-Bromo-4-fluorobenzene is approximately 175.00 g/mol .[2][3] The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like 1-Bromo-4-fluorobenzene.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 or 500 MHz).[4]

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A 90-degree pulse angle with broadband proton decoupling is commonly used. A longer relaxation delay and a significantly higher number of scans are required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄, CS₂).[1]

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent to subtract from the sample spectrum.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5] The data is often acquired using a Fourier Transform Infrared (FTIR) spectrometer.[5]

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

  • Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules.[7][8] For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Report Technical Report Structure_Elucidation->Report Purity_Assessment->Report

Caption: General workflow for chemical synthesis and spectroscopic characterization.

Conclusion

While specific spectroscopic data for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene remains elusive in the public domain, the analytical principles and methodologies are well-established. By following the outlined experimental protocols for NMR, IR, and MS, and by using the data from structurally analogous compounds like 1-Bromo-4-fluorobenzene as a reference, researchers can effectively characterize novel brominated fluoroaromatic compounds. This systematic approach ensures the accurate determination of chemical structures and the confirmation of sample purity, which are critical steps in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is limited in publicly available scientific literature. This guide is therefore based on the established principles of organic chemistry and inferred reactivity from analogous structures. All information should be treated as predictive and validated experimentally.

Executive Summary

This compound is a polyfunctionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its reactivity is primarily dictated by three key structural features: the bromofluorinated aromatic ring, the ether linkage, and the acetal group. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom and the ortho-alkoxy group modulate the electronic properties and reactivity of the benzene ring. The diethoxyethoxy side chain, containing an acetal, introduces a point of hydrolytic instability under acidic conditions, a characteristic that can be exploited for controlled release or deprotection strategies. This document provides a comprehensive overview of the predicted reactivity and stability of this compound, along with hypothetical experimental protocols for its key transformations.

Chemical and Physical Properties (Predicted)

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C12H16BrFO3---
Molecular Weight 307.16 g/mol ---
Appearance Colorless to light yellow liquid or low-melting solid.Based on similar substituted bromofluorobenzenes.
Boiling Point > 200 °C (at 760 mmHg)High molecular weight and polarity suggest a high boiling point.
Melting Point < 25 °CMany substituted bromobenzenes are liquids at room temperature.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, dichloromethane). Insoluble in water.The nonpolar aromatic ring and alkyl groups dominate the solubility profile.
Stability Stable under neutral and basic conditions. Sensitive to acidic conditions.The acetal moiety is prone to hydrolysis in the presence of acid.[1][2][3]

Reactivity Profile

The reactivity of this compound can be understood by considering the individual contributions of its functional groups.

Reactions at the Aromatic Ring

The bromofluorobenzene core is expected to undergo reactions typical of aryl halides.

  • Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The ortho-alkoxy group may influence the reaction kinetics and regioselectivity.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl halides, the fluorine atom could potentially be displaced by strong nucleophiles under forcing conditions. The electron-withdrawing nature of the fluorine and bromine atoms, however, is modest.

  • Formation of Organometallic Reagents: The bromine atom can be converted into a Grignard reagent or an organolithium species through metal-halogen exchange. These intermediates are powerful nucleophiles for subsequent reactions.

Reactivity of the Diethoxyethoxy Side Chain

The key feature of the side chain is the acetal functional group.

  • Acid-Catalyzed Hydrolysis: The most significant reaction of the diethoxyethoxy group is its cleavage under acidic conditions to reveal a 2-hydroxyethoxy group and acetaldehyde diethyl acetal (which would further hydrolyze to acetaldehyde and ethanol). This reaction is typically rapid, even in the presence of mild acids.[4]

  • Stability in Basic and Neutral Media: Acetals are generally stable to bases, nucleophiles, and reducing agents, making them excellent protecting groups for carbonyl compounds.[1][2][3] This stability allows for a wide range of chemical transformations to be performed on the aromatic ring without affecting the side chain, provided acidic conditions are avoided.

Stability and Storage

  • Storage Conditions: To ensure the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and acidic vapors. Refrigeration is recommended to minimize any potential degradation over time.

  • Incompatible Materials: Avoid contact with strong acids, which will catalyze the hydrolysis of the acetal group. Also, avoid strong oxidizing agents.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for key transformations of this compound. These are based on standard procedures for similar substrates and should be optimized for this specific compound.

Protocol 1: Acid-Catalyzed Hydrolysis of the Acetal Group

Objective: To selectively cleave the diethoxyethoxy side chain to unmask a hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in THF in a round-bottom flask.

  • Add 1 M HCl solution dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product, 1-Bromo-2-(2-hydroxyethoxy)-4-fluorobenzene.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling Reaction

Objective: To form a new carbon-carbon bond at the bromine position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key predicted signaling pathways and experimental workflows.

hydrolysis_pathway start This compound intermediate Carboxonium Ion Intermediate start->intermediate H+ (catalyst) product 1-Bromo-2-(2-hydroxyethoxy)-4-fluorobenzene intermediate->product + H2O - H+ side_product Acetaldehyde + Ethanol intermediate->side_product suzuki_workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification A This compound E Inert Atmosphere Solvent (Dioxane/Water) Heat (80-100 °C) A->E B Arylboronic Acid B->E C Pd Catalyst & Ligand C->E D Base (e.g., K2CO3) D->E F Aqueous Workup (Extraction with Ethyl Acetate) E->F G Column Chromatography F->G H Purified Biaryl Product G->H

References

Technical Guide: Determining the Solubility of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for determining the solubility of the novel compound 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. Due to the absence of published empirical data for this specific molecule, this document outlines the theoretical considerations and detailed experimental protocols necessary for its characterization. It covers qualitative and quantitative methods, presents a categorized list of common solvents, and provides visual workflows to guide the experimental process.

Theoretical Solubility Profile

The principle of "like dissolves like" is fundamental to predicting solubility.[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound features both polar and nonpolar characteristics, suggesting a nuanced solubility profile.

  • Polar Moieties: The ether linkages (-O-) in the diethoxyethoxy group and the fluorine atom introduce polarity through electronegativity, making them capable of acting as hydrogen bond acceptors.[3] These features suggest potential solubility in polar solvents.

  • Nonpolar Moieties: The benzene ring and the ethyl groups are nonpolar (hydrophobic). The presence of the large, non-polar benzene ring and the alkyl chains will likely limit solubility in highly polar solvents like water.

  • Halogen Substitution: The bromine and fluorine atoms, while contributing to polarity, also increase the molecular weight and surface area, which can influence solubility.

Based on this structural analysis, this compound is predicted to have limited solubility in water but greater solubility in organic solvents of intermediate to low polarity.[1]

Recommended Solvents for Testing

The following table categorizes common laboratory solvents that should be considered for solubility testing of this compound. Solvents are grouped by polarity to allow for a systematic evaluation.

Solvent Category Solvent Relative Polarity
Polar Protic Water1.000
Methanol0.762
Ethanol0.654
Isopropanol0.546
Acetic Acid0.648
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444
Acetonitrile0.460
Dimethylformamide (DMF)0.386
Acetone0.355
Tetrahydrofuran (THF)0.207
Nonpolar Toluene0.099
Dichloromethane (DCM)0.309
Diethyl Ether0.117
Hexane0.009
Cyclohexane0.006

Relative polarity values are indicative and can vary slightly based on the measurement method.

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended: initial qualitative screening followed by precise quantitative analysis for solvents in which the compound shows appreciable solubility.

This rapid method provides a preliminary assessment of solubility.

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Graduated pipettes

  • Selection of test solvents (from Table 1)

Protocol:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Allow the mixture to stand for at least 3 minutes to observe for any undissolved solid.

  • Visually inspect the solution against a contrasting background.

    • Soluble: No visible solid particles; the solution is clear.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have sediment.

    • Insoluble: The solid material remains largely unchanged.

  • Record the observations for each solvent tested.

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analysis method.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 20 mg in 2 mL of solvent). This ensures that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for drug development applications) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to allow for the sedimentation of undissolved solid. For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC method. The concentration is determined by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility Workflow start_qual Add ~10 mg of Compound to Test Tube add_solvent Add 1 mL of Solvent start_qual->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Observe for Undissolved Solid vortex->observe record Classify and Record: Soluble, Partially Soluble, or Insoluble observe->record

Caption: Workflow for Qualitative Solubility Screening.

G cluster_quantitative Quantitative Solubility Workflow (Shake-Flask) start_quant Prepare Supersaturated Solution in Vial equilibrate Equilibrate in Shaker (24-72h at constant T) start_quant->equilibrate separate Phase Separation: Sedimentation or Centrifugation equilibrate->separate sample Collect and Filter Supernatant separate->sample dilute Accurately Dilute Sample sample->dilute analyze Quantify by HPLC (vs. Standard Curve) dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

References

Commercial Availability and Synthetic Strategy of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is a halogenated aromatic ether that holds potential as a versatile building block in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine atom, a fluorine substituent, and a diethoxyethoxy side chain makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functionalities. The fluorine atom can modulate the physicochemical properties of derivative compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The diethoxyethoxy group can enhance solubility and influence the pharmacokinetic profile of potential drug candidates. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed proposed synthesis protocol, and a discussion of its potential applications in research and development.

Commercial Availability

This compound, identified by CAS number 253429-30-0, is commercially available from a number of chemical suppliers. The compound is typically offered in research quantities with purities suitable for synthetic applications. Below is a summary of the available data from various suppliers.

Supplier CAS Number Purity Available Quantities Molecular Formula Molecular Weight
BLDpharm[1]253429-30-098%100 mg, 250 mg, 1 gC12H16BrFO3307.16 g/mol
Angene International Limited[][3]253429-30-0-Inquire for detailsC12H16BrFO3307.16 g/mol
abcr Gute Chemie253429-30-0min. 95%5 gC12H16BrFO3307.16 g/mol
BOC Sciences[][][][][][][][]253429-30-0-Inquire for detailsC12H16BrFO3307.16 g/mol

Proposed Synthesis: Williamson Ether Synthesis

Proposed Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures and protocols for similar phenolic compounds[11].

Step 1: Formation of the Phenoxide

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-bromo-5-fluorophenol (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a slight excess of a base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents), portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the corresponding phenoxide.

Step 2: Etherification

  • To the solution of the phenoxide, add 1-bromo-2,2-diethoxyethane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

Synthesis_Workflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Etherification (Williamson Synthesis) cluster_step3 Step 3: Purification 2-Bromo-5-fluorophenol 2-Bromo-5-fluorophenol Phenoxide Potassium 2-bromo-5-fluorophenoxide 2-Bromo-5-fluorophenol->Phenoxide Base in DMF/Acetonitrile Base K2CO3 or NaH Base->Phenoxide Product_Crude Crude Product Phenoxide->Product_Crude Heat (80-100 °C) Alkyl_Halide 1-Bromo-2,2-diethoxyethane Alkyl_Halide->Product_Crude Product_Pure This compound Product_Crude->Product_Pure Column Chromatography

Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of functional molecules. While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in drug discovery and materials science.

Role as a Synthetic Intermediate

The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

Applications cluster_reactions Cross-Coupling Reactions cluster_products Potential Product Classes Start This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Pharma Pharmaceuticals (e.g., Kinase Inhibitors, GPCR Modulators) Suzuki->Pharma Agro Agrochemicals (e.g., Herbicides, Fungicides) Suzuki->Agro Materials Organic Materials (e.g., OLEDs, Polymers) Suzuki->Materials Sonogashira->Pharma Sonogashira->Materials Buchwald->Pharma Buchwald->Agro

Potential synthetic utility of this compound.
Drug Discovery

Fluorine-containing molecules are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The title compound can serve as a precursor to novel drug candidates. For instance, related bromo-fluoro-aromatic compounds are used in the synthesis of kinase inhibitors for cancer therapy. The diethoxyethoxy side chain may improve the solubility and pharmacokinetic properties of the resulting molecules.

Materials Science

Aromatic compounds with bromine and fluorine substituents are also valuable in the development of new organic materials. They can be used as monomers for the synthesis of specialty polymers with tailored electronic and physical properties. Furthermore, they can serve as intermediates in the synthesis of organic light-emitting diode (OLED) materials and other functional organic molecules.

Safety Information

A comprehensive Safety Data Sheet (SDS) for this compound is not consistently detailed across all suppliers. One available SDS indicates no classification of hazards[12]. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed and up-to-date safety information, it is crucial to consult the SDS provided by the specific supplier from whom the material is procured.

Conclusion

This compound is a commercially available and synthetically versatile building block. Its preparation can be readily achieved through a Williamson ether synthesis. The presence of multiple reactive sites and functional groups makes it a valuable intermediate for the synthesis of a wide range of target molecules in drug discovery and materials science. Researchers and drug development professionals can leverage this compound to construct novel molecular architectures with potentially beneficial biological and physical properties.

References

Technical Guide on the Safe Handling of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety, handling, and toxicological data for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is not extensively available in public safety literature.[1] This guide is therefore based on the known hazards of structurally similar compounds, namely halogenated aromatic ethers such as 1-Bromo-4-fluorobenzene, and established best practices for handling laboratory chemicals.[2] The precautions outlined here should be considered a baseline. A thorough risk assessment must be conducted by researchers based on the specific experimental conditions.

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, the classification for the structurally related compound, 1-Bromo-4-fluorobenzene, provides a strong basis for hazard assessment.[3][4] The presence of the diethoxyethoxy group may modify the physical properties but the primary hazards associated with the halogenated aromatic ring are likely to be present.

Table 1: Inferred GHS Classification Based on data for 1-Bromo-4-fluorobenzene

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]

Pictograms (Inferred): FlameExclamation Mark

Signal Word (Inferred): Warning[3]

Potential Hazards Not Covered by GHS Analogy:

  • Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light, especially during storage.[5]

  • Combustion Products: Heating or combustion may produce highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[6]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below presents data for the analogue 1-Bromo-4-fluorobenzene to provide a general understanding of its physical characteristics.

Table 2: Physicochemical Data Comparison

Property1-Bromo-4-fluorobenzeneThis compound
Molecular Formula C₆H₄BrFC₁₂H₁₆BrFO₃
Molecular Weight 175.00 g/mol [3]307.16 g/mol
Appearance Colorless liquid[7]Data not available
Boiling Point 150 - 153 °C @ 760 mmHg[7]Data not available
Flash Point 53 °C / 127.4 °F[7]Data not available (Expected to be a combustible liquid)
Specific Gravity 1.593[7]Data not available (Expected to be denser than water)
Solubility Slightly soluble in water[7]Data not available (Likely low water solubility)

Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure when handling this compound.

3.1 Engineering Controls

  • Fume Hood: All handling, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to control fugitive emissions. The air velocity at the fume hood face should be a minimum of 0.5 m/s (100 f/min).

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6]

3.2 Personal Protective Equipment (PPE) A comprehensive PPE plan is mandatory.

Table 3: Recommended Personal Protective Equipment

AreaPPE RequirementRationale and Specifications
Eye/Face Safety goggles with side shields and a face shield.Protects against splashes and vapors that can cause serious eye damage.[2][3] Use equipment tested and approved under standards such as EN166 (EU) or NIOSH (US).[3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a flame-retardant and chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can cause irritation.[8] Select gloves based on breakthrough time and permeation rate for halogenated aromatic compounds. Dispose of contaminated gloves after use.[3]
Respiratory Use is mandated within a chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is required.[2][6]Minimizes inhalation of harmful vapors that can cause respiratory tract irritation.[3]

Experimental Protocols and Handling Procedures

Adherence to strict protocols is critical for safety.

4.1 Safe Handling Workflow The following diagram outlines the logical flow for safely managing the chemical from receipt to disposal.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal Receipt Receive & Inspect Container Storage Store in Ventilated, Cool, Dark Area Receipt->Storage Check Integrity Prep Prepare Work Area (Fume Hood) Storage->Prep Retrieve for Use Handling Weigh & Transfer (Use Spark-Proof Tools) Prep->Handling Verify Controls Reaction Perform Reaction (Maintain Containment) Handling->Reaction Charge Reactor Decon Decontaminate Glassware & Surfaces Reaction->Decon Post-Experiment Waste Segregate Halogenated Liquid Waste Decon->Waste Collect Rinsate Disposal Dispose via Licensed Contractor Waste->Disposal Follow Institutional Policy PPE Wear Full PPE (Gloves, Goggles, Lab Coat) PPE->Handling PPE->Reaction PPE->Decon

Caption: Workflow for Safe Chemical Handling.

4.2 Specific Protocols

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flame-proof area. Keep away from heat, sparks, open flames, and strong oxidizing agents.[6] Containers should be protected from physical damage and checked regularly for leaks.

  • Static Discharge: This material may be flammable. Take precautionary measures against static discharge. Use spark-free tools and ensure containers and receiving equipment are grounded and bonded during transfers.[6]

  • Weighing and Transfer: Conduct all transfers within a fume hood. Use appropriate, clean glassware. Avoid generating mists or vapors.

  • Waste Disposal: Collect all waste, including contaminated consumables and rinsate, in a designated, properly labeled container for halogenated organic waste.[2] Do not discharge to sewer systems.[1] Dispose of the material through a licensed chemical disposal company.[1][3]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1 First Aid Measures The following diagram outlines the initial response to different types of chemical exposure.

G cluster_routes Exposure Route cluster_actions Immediate Action Start Chemical Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. Keep Warm and at Rest. Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing. Flush Skin with Water & Soap. Skin->Action_Skin Action_Eye Rinse Cautiously with Water for at least 15 Minutes. Eye->Action_Eye Action_Ingest Do NOT Induce Vomiting. Rinse Mouth. Ingestion->Action_Ingest End Seek Immediate Medical Attention. Bring SDS. Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: First Aid Response Protocol.

  • Inhalation: If fumes are inhaled, remove the person to fresh air. Keep the patient warm and rested. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and transport to a hospital or doctor without delay.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3]

5.2 Accidental Release Measures

  • Small Spills: Remove all ignition sources. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the material using spark-proof tools and place it in a sealed container for disposal.[6]

  • Large Spills: Evacuate personnel from the area and move upwind. Alert the emergency response team. Prevent the spill from entering drains.[3] Vapors can accumulate in low areas, so beware of explosive concentrations.[3] Isolate the leak area for at least 50 meters (150 feet) in all directions.[9]

References

The Synthetic Versatility of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of the substituted aromatic compound, 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, as a versatile building block in modern organic synthesis and medicinal chemistry. Possessing a unique combination of reactive functional groups—a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a diethoxyethoxy side chain to potentially enhance solubility and pharmacokinetic profiles—this molecule holds significant promise for the construction of complex organic scaffolds. This document provides an in-depth overview of its potential synthetic transformations, including detailed hypothetical experimental protocols for key palladium-catalyzed cross-coupling reactions, and discusses the strategic incorporation of its structural motifs in drug discovery programs.

Introduction

The quest for novel therapeutic agents and functional materials continually drives the demand for innovative and versatile chemical building blocks. Substituted aromatic compounds are central to the design and synthesis of a vast array of biologically active molecules and advanced materials. This compound (Figure 1) is a trifunctionalized benzene ring that offers a strategic platform for molecular elaboration.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine substituent can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. The diethoxyethoxy group, a short polyethylene glycol (PEG) chain, can impart favorable physicochemical properties, such as increased aqueous solubility and improved pharmacokinetic profiles.[1][2] This guide will delve into the potential synthetic utility of this compound, providing researchers with a foundational understanding for its application in their respective fields.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be predicted based on its structural components. A summary of expected and reported data for analogous compounds is presented in Table 1.

PropertyPredicted/Analogous Value
Molecular Formula C12H16BrFO3
Molecular Weight 307.16 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 200 °C (Predicted)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF). Limited solubility in water.
¹H NMR (CDCl₃, ppm) δ 7.1-7.5 (m, 3H, Ar-H), 4.2-4.4 (m, 2H, O-CH₂), 3.6-3.9 (m, 5H, O-CH₂-CH(OEt)₂), 1.2-1.4 (t, 6H, O-CH₂-CH₃) (Predicted based on similar structures)
¹³C NMR (CDCl₃, ppm) δ 155-160 (d, C-F), 110-130 (Ar-C), 101 (O-CH-O), 60-70 (O-CH₂), 15 (CH₃) (Predicted based on similar structures)[3][4]

Potential Synthetic Applications

The reactivity of this compound is primarily centered around the bromine atom, which is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] this compound can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters to generate substituted biaryl and styrenyl compounds. These motifs are prevalent in many classes of pharmaceuticals, including kinase inhibitors and other signaling pathway modulators.

Experimental Workflow for a Generic Suzuki-Miyaura Coupling

G reagents Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Hypothetical):

To a solution of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[6][7]

Coupling Partner (Arylboronic Acid)Catalyst SystemSolventTemp (°C)Time (h)Representative Yield (%)
Phenylboronic acidPd(dppf)Cl₂Dioxane/Water901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Toluene/Ethanol/Water100880-92
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosDioxane/Water1001675-88
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[8][9] This reaction allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, onto the aromatic core of this compound. The resulting arylamine products are common substructures in pharmaceuticals.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX AmineCoord Amine Coordination and Deprotonation PdII_ArX->AmineCoord HNR'R'', Base PdII_Amide Ar-Pd(II)(NR'R'')L_n AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical):

In a glovebox, a vial is charged with this compound (1.0 mmol), an amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), and a phosphine ligand like XPhos (0.08 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed and heated to 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography to yield the desired N-aryl amine.[10][11]

Amine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001880-95
MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1102475-90
BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene1001670-85
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1][12] This reaction would allow for the introduction of an alkynyl moiety onto the this compound scaffold, providing access to compounds with linear rigidity, which can be valuable in materials science and as precursors for more complex heterocyclic systems.

Detailed Experimental Protocol (Hypothetical):

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent such as triethylamine (10 mL) are added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol). The reaction mixture is stirred at room temperature under an inert atmosphere for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the alkynylated product.[13][14]

Alkyne Coupling PartnerCatalyst SystemBase/SolventTemp (°C)Time (h)Representative Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineRT685-98
1-OctynePd(PPh₃)₄ / CuIDiisopropylamine50880-92
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIPiperidineRT1275-90

Potential in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates.

  • Scaffold Hopping and Analogue Synthesis: The core 2-alkoxy-4-fluorophenyl motif can be found in various biologically active compounds, including kinase inhibitors.[15][16] By utilizing the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of analogues to explore structure-activity relationships (SAR) and optimize lead compounds.

  • Modulation of Physicochemical Properties: The diethoxyethoxy side chain can be considered a short, non-traditional PEG linker. PEGylation is a well-established strategy to improve the aqueous solubility, reduce immunogenicity, and prolong the in vivo circulation half-life of therapeutic agents.[1][2] The presence of this side chain could therefore be exploited to enhance the drug-like properties of molecules derived from this building block.

  • Bioisosteric Replacement: The fluorinated phenyl ring can serve as a bioisostere for other aromatic or heteroaromatic systems, offering a way to fine-tune electronic and metabolic properties while maintaining key binding interactions.

Potential Bioactive Scaffolds Accessible from this compound

G start 1-Bromo-2-(2,2-diethoxyethoxy) -4-fluorobenzene suzuki Suzuki Coupling (Biaryl Synthesis) start->suzuki buchwald Buchwald-Hartwig (Arylamine Synthesis) start->buchwald sonogashira Sonogashira Coupling (Alkynylarene Synthesis) start->sonogashira kinase Kinase Inhibitors suzuki->kinase gpcr GPCR Ligands buchwald->gpcr heterocycles Heterocycle Synthesis sonogashira->heterocycles

Caption: Synthetic pathways to potential bioactive molecules.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemists. Its trifunctional nature allows for selective and sequential modifications, providing access to a wide array of complex molecular architectures. The potential for this compound to serve as a scaffold for the development of novel therapeutics, leveraging both established bioisosteric principles and the property-enhancing effects of its unique side chain, warrants further investigation. The experimental protocols and data presented in this guide, although based on analogous systems, provide a solid foundation for researchers to begin exploring the rich chemistry of this valuable synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. Due to the presence of an ortho-alkoxy substituent, special considerations for catalyst and ligand selection are necessary to overcome potential steric hindrance and achieve high coupling efficiency.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] this compound is a valuable synthon, incorporating a reactive bromine atom for coupling, a fluorine atom which can modulate the electronic properties and metabolic stability of target molecules, and a protected aldehyde functionality in the form of a diethoxyethoxy group. This combination of features makes it an attractive starting material for the synthesis of a wide range of complex molecules, including pharmacologically active compounds.

The primary challenge in the Suzuki coupling of this substrate lies in the potential steric hindrance from the ortho-alkoxy group, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] Therefore, the selection of a suitable palladium catalyst and a sterically demanding, electron-rich phosphine ligand is crucial for achieving high yields.

Data Presentation

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes representative yields for the Suzuki-Miyaura coupling of the structurally related 1-bromo-4-fluorobenzene with various arylboronic acids. This data provides a useful benchmark for expected reactivity and yields.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
24-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane1001292
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801688
43-Chlorophenylboronic acidPd-catalyst II (1)-K₂CO₃H₂O/TBAB60294[4]
54-Tolylboronic acidPd-catalyst II (1)-K₂CO₃H₂O/TBAB60287[4]
64-Anisylboronic acidPd-catalyst II (1)-K₂CO₃H₂O/TBAB60290[4]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methods for sterically hindered aryl bromides and should be optimized for specific substrates.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, or a bulky N-heterocyclic carbene (NHC) ligand) (1.2 - 2 times the moles of Pd)[5]

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reactants: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base B Assemble Glassware (Schlenk Flask) A->B 1. C Inert Atmosphere (Evacuate/Backfill Ar/N2) B->C 2. D Add Solvents (Anhydrous Organic + H2O) C->D E Heat and Stir (80-110 °C) D->E 3. F Monitor Reaction (TLC/GC-MS) E->F 4. G Quench and Extract F->G H Wash and Dry Organic Layer G->H 5. I Purify (Column Chromatography) H->I 6. J J I->J Characterize Product Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)-Br(Ln) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-OR'(Ln) pd_complex1->pd_complex2 Ligand Exchange pd_complex3 Ar-Pd(II)-Ar'(Ln) pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product Ar-Ar' pd_complex3->product aryl_bromide Ar-Br aryl_bromide->pd_complex1 boronic_acid Ar'-B(OH)2 boronic_acid->pd_complex3 base Base (e.g., K3PO4) base->pd_complex2

References

Application Notes and Protocols: The Strategic Use of Bromo-Fluoro Aromatic Compounds in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted therapy in oncology and other diseases, owing to their ability to selectively modulate the activity of specific protein kinases that drive disease progression. The rational design and synthesis of these small molecules are pivotal to the development of new and effective therapeutics. A key strategy in medicinal chemistry involves the use of versatile building blocks that can be readily functionalized to explore a wide chemical space and optimize pharmacological properties.

While specific synthetic routes and biological data for the direct use of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene as a kinase inhibitor precursor are not extensively documented in publicly available literature, this application note will focus on a closely related and structurally significant building block: 4-bromo-2-fluoroaniline . This compound serves as a critical starting material in the synthesis of multiple approved kinase inhibitors, most notably Vandetanib. By using 4-bromo-2-fluoroaniline as an exemplary case, we will provide detailed protocols, quantitative biological data, and visualizations of relevant signaling pathways to illustrate the utility of bromo-fluoro aromatic compounds in kinase inhibitor development.

Vandetanib: A Case Study

Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine) is a potent, orally available kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[1][2] Its synthesis prominently features the use of 4-bromo-2-fluoroaniline, highlighting the importance of this building block in constructing the core structure of the inhibitor.

Quantitative Biological Data: Kinase Inhibition Profile of Vandetanib

The following table summarizes the in vitro inhibitory activity of Vandetanib against a panel of key protein kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Reference
VEGFR2 (KDR)40[3][4]
VEGFR3110[3][5]
EGFR500[3][5]
RET130[3]
PDGFRβ1100[5]
Flt1>1100[5]
Tie-2>3600[5]
FGFR1>3600[5]
c-Kit>10000[5]
erbB2>10000[5]
MEK>10000[5]
CDK2>10000[5]
FAK>10000[5]
PDK1>10000[5]
Akt>10000[5]
IGF-1R>10000[5]

Signaling Pathways Targeted by Vandetanib

Vandetanib exerts its therapeutic effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation, survival, and angiogenesis.[1] The primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][3]

VEGFR_EGFR_RET_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR GDNF GDNF RET RET GDNF->RET PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg RAS RAS EGFR->RAS EGFR->PI3K RET->RAS RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits

Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Experimental Protocols

The synthesis of Vandetanib from 4-bromo-2-fluoroaniline involves a multi-step process. The following protocols are generalized procedures based on published synthetic routes and are intended for informational purposes. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into the construction of the quinazoline core, followed by the introduction of the side chain, and finally, the coupling with 4-bromo-2-fluoroaniline.

Vandetanib_Synthesis_Workflow Start Starting Materials (e.g., Vanillin, 4-Piperidinemethanol) Quinazoline_Core Quinazoline Core Synthesis (Cyclization, Chlorination) Start->Quinazoline_Core Coupling Nucleophilic Aromatic Substitution (Coupling of Quinazoline and Aniline) Quinazoline_Core->Coupling Bromoaniline 4-Bromo-2-fluoroaniline Bromoaniline->Coupling Intermediate Key Intermediate (4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline) Coupling->Intermediate Side_Chain_Intro Side Chain Introduction (Alkylation) Intermediate->Side_Chain_Intro Vandetanib Vandetanib (Final Product) Side_Chain_Intro->Vandetanib

Generalized workflow for the synthesis of Vandetanib.
Protocol 1: Synthesis of 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline

This protocol describes the coupling of the quinazoline core with 4-bromo-2-fluoroaniline.

Materials:

  • 7-Benzyloxy-4-chloro-6-methoxyquinazoline

  • 4-Bromo-2-fluoroaniline

  • Isopropanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • To a solution of 7-benzyloxy-4-chloro-6-methoxyquinazoline (1.0 eq) in isopropanol, add 4-bromo-2-fluoroaniline (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, 7-benzyloxy-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline, will precipitate. Collect the solid by filtration.

  • To deprotect the benzyloxy group, treat the intermediate with a suitable acid (e.g., trifluoroacetic acid) or via catalytic hydrogenation.

  • After deprotection, neutralize the reaction mixture with a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline.

Protocol 2: Synthesis of Vandetanib via Alkylation

This protocol describes the final step in the synthesis of Vandetanib, which involves the alkylation of the 7-hydroxyquinazoline intermediate.

Materials:

  • 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline

  • (1-Methylpiperidin-4-yl)methyl tosylate or a similar activated side chain

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

  • Add (1-methylpiperidin-4-yl)methyl tosylate (1.2 eq) to the reaction mixture.

  • Heat the mixture to approximately 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water with stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Vandetanib as a solid.

Conclusion

The use of halogenated anilines, such as 4-bromo-2-fluoroaniline, is a well-established and powerful strategy in the synthesis of kinase inhibitors. The bromine and fluorine substituents provide key handles for synthetic transformations and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. The detailed protocols and biological data for Vandetanib presented herein serve as a practical guide and a testament to the importance of these building blocks in modern drug discovery. Researchers can leverage these principles and methodologies to design and synthesize novel kinase inhibitors with improved efficacy and selectivity.

References

Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for palladium-catalyzed cross-coupling reactions involving the versatile building block, 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. This compound is a valuable substrate in medicinal chemistry and materials science, offering a reactive handle for the introduction of diverse molecular fragments. The methodologies described herein are based on well-established cross-coupling reactions and provide a strong starting point for synthetic applications.

Introduction

This compound is a functionalized aryl bromide that can participate in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the ortho-diethoxyethoxy group can influence the reactivity of the carbon-bromine bond. The protocols provided below are for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. These are representative procedures and may require optimization for specific substrates and desired outcomes.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the major classes of cross-coupling reactions. These conditions are based on protocols for structurally similar aryl bromides and should be considered as a starting point for optimization.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Reactants This compound, Arylboronic acid (1.1-1.5 equiv)
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)
Base K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)
Solvent Toluene/EtOH/H₂O (e.g., 4:1:1) or Dioxane/H₂O (e.g., 4:1)
Temperature 80-110 °C
Reaction Time 2-24 h

Table 2: Generalized Conditions for Buchwald-Hartwig Amination

ParameterCondition
Reactants This compound, Amine (1.1-1.5 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
Base NaOtBu (1.2-2.0 equiv) or K₃PO₄ (2-3 equiv)
Solvent Toluene or Dioxane
Temperature 80-120 °C
Reaction Time 4-24 h

Table 3: Generalized Conditions for Sonogashira Coupling

ParameterCondition
Reactants This compound, Terminal Alkyne (1.1-1.5 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)
Co-catalyst CuI (1-10 mol%)
Base Triethylamine or Diisopropylethylamine (2-5 equiv)
Solvent THF or DMF
Temperature 25-80 °C
Reaction Time 2-12 h

Table 4: Generalized Conditions for Heck Reaction

ParameterCondition
Reactants This compound, Alkene (1.1-2.0 equiv)
Catalyst Pd(OAc)₂ (1-5 mol%) with a phosphine ligand (e.g., P(o-tol)₃) (2-10 mol%)
Base K₂CO₃ (2-3 equiv) or Et₃N (2-3 equiv)
Solvent DMF, Acetonitrile, or Toluene
Temperature 80-140 °C
Reaction Time 6-24 h

Experimental Protocols

The following are detailed, representative protocols for performing cross-coupling reactions with this compound.

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All palladium catalysts and phosphine ligands are air and/or moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Solvents: Toluene, EtOH, H₂O C->D E Heat to 90 °C with Stirring D->E F Monitor Progress: TLC or GC-MS E->F G Cool to RT & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Purify: Column Chromatography I->J

Suzuki-Miyaura Coupling Workflow
Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between this compound and an amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.5 mmol) to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the base.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL), and carefully quench with saturated aqueous ammonium chloride solution (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Add NaOtBu to Schlenk Tube B Prepare Catalyst Solution: Pd₂(dba)₃ + XPhos in Toluene A->B C Add Catalyst Solution to Base B->C D Add Substrates: - 1-Bromo-2-(diethoxyethoxy)-4-fluorobenzene - Amine C->D E Heat to 100 °C with Stirring D->E F Monitor Progress: TLC or LC-MS E->F G Cool, Dilute & Quench F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Purify: Column Chromatography I->J

Buchwald-Hartwig Amination Workflow
Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF (5 mL) and degassed triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing with additional ether.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - Aryl Bromide - Pd(PPh₃)₂Cl₂ - CuI B Inert Atmosphere A->B C Add THF & Et₃N B->C D Add Terminal Alkyne C->D E Stir at RT (or heat) D->E F Monitor Progress E->F G Dilute & Filter F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Purify I->J

Sonogashira Coupling Workflow
Protocol 4: Heck Reaction

This protocol provides a general method for the arylation of an alkene with this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous DMF (5 mL) and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - Aryl Bromide - Pd(OAc)₂ - P(o-tol)₃ - K₂CO₃ B Inert Atmosphere A->B C Add DMF & Alkene B->C D Seal & Heat to 120 °C C->D E Monitor Progress D->E F Cool, Dilute & Extract E->F G Wash & Dry F->G H Concentrate & Purify G->H

Heck Reaction Workflow

Application Notes and Protocols for Synthetic Routes Utilizing 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis, particularly in the development of pharmaceutical intermediates and other bioactive molecules. Its structure incorporates several key functional groups that can be selectively manipulated: a bromo substituent, which is amenable to various cross-coupling reactions; a fluoro group, which can influence the electronic properties and metabolic stability of target molecules; and a diethoxyethoxy side chain, which can be a precursor to a phenolic hydroxyl group or other functionalities.

Potential Synthetic Applications

The primary reactive center of this compound is the carbon-bromine bond, which can readily participate in a variety of palladium-catalyzed cross-coupling reactions. The diethoxyethoxy group can serve as a protected form of a hydroxyl group, which can be deprotected under acidic conditions to yield a phenol. This phenol can then undergo intramolecular cyclization or other transformations.

The following sections outline potential synthetic routes utilizing this starting material, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and a potential intramolecular cyclization to form a substituted benzofuran.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes expected outcomes for various palladium-catalyzed cross-coupling reactions based on typical yields for similar aryl bromides.

Coupling PartnerReaction TypeCatalyst System (Illustrative)Product TypeExpected Yield (%)
Arylboronic acidSuzuki-MiyauraPd(PPh₃)₄ / BaseBiaryl70-95
Terminal alkyneSonogashiraPdCl₂(PPh₃)₂ / CuI / BaseArylalkyne75-98
AmineBuchwald-HartwigPd₂(dba)₃ / Ligand / BaseArylamine65-90

Experimental Protocols (Illustrative)

Note: The following protocols are generalized procedures and may require optimization for the specific substrate this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Derivative

This protocol describes a potential Suzuki-Miyaura coupling reaction to form a C-C bond at the bromine-substituted position.

Workflow Diagram:

Suzuki_Coupling reagents This compound + Arylboronic acid reaction Pd(PPh₃)₄, Base (e.g., K₂CO₃) Toluene/Water, Heat reagents->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product Biaryl Product purification->product 4

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Substituted Benzofuran via Sonogashira Coupling and Intramolecular Cyclization

This two-step protocol illustrates a potential pathway to a substituted benzofuran. The first step is a Sonogashira coupling with an alkyne, followed by deprotection of the diethoxyethoxy group and subsequent intramolecular cyclization.

Signaling Pathway Diagram:

Benzofuran_Synthesis start This compound step1 Sonogashira Coupling (Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Base) start->step1 intermediate1 Arylalkyne Intermediate step1->intermediate1 step2 Acidic Hydrolysis (Deprotection) intermediate1->step2 intermediate2 2-Alkynylphenol Intermediate step2->intermediate2 step3 Intramolecular Cyclization (e.g., Base or Metal Catalyst) intermediate2->step3 product Substituted Benzofuran step3->product

Caption: Pathway to a Substituted Benzofuran.

Part A: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify by column chromatography to yield the arylalkyne intermediate.

Part B: Deprotection and Intramolecular Cyclization

Materials:

  • Arylalkyne intermediate from Part A

  • Aqueous acid (e.g., 3M HCl)

  • Solvent (e.g., THF or Dioxane)

  • Base (e.g., potassium carbonate) or a suitable metal catalyst for cyclization

Procedure:

  • Dissolve the arylalkyne intermediate in a suitable solvent.

  • Add the aqueous acid and stir at room temperature or with gentle heating until the diethoxyethoxy group is hydrolyzed to the corresponding phenol (monitor by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry and concentrate the organic phase to obtain the crude 2-alkynylphenol intermediate.

  • Dissolve the crude intermediate in a suitable solvent, add a base (for base-mediated cyclization) or a catalyst (e.g., a gold or copper salt for metal-catalyzed cyclization).

  • Heat the reaction mixture to effect intramolecular cyclization to the benzofuran.

  • After the reaction is complete, perform an aqueous workup, extract the product, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a potential Buchwald-Hartwig amination for the synthesis of an N-aryl derivative.

Logical Relationship Diagram:

Buchwald_Hartwig cluster_reagents Reagents cluster_catalyst Catalytic System ArylBromide This compound Palladium Palladium Precatalyst (e.g., Pd₂(dba)₃) ArylBromide->Palladium Product N-Aryl Amine Product Amine Primary or Secondary Amine Amine->Palladium Palladium->Product Catalyzes Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Palladium Base Base (e.g., NaOtBu) Base->Amine

Caption: Key Components of Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equivalents)

  • Xantphos (or other suitable phosphine ligand) (0.02 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound represents a potentially valuable building block for the synthesis of complex organic molecules. While specific documented applications are sparse, its structure lends itself to a variety of reliable and well-established synthetic transformations. The protocols and pathways outlined in this document are intended to serve as a guide for researchers to explore the synthetic utility of this compound in their own research and development endeavors. It is anticipated that through such explorations, novel and efficient routes to valuable chemical entities will be discovered.

Application Notes and Protocols for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS No: 253429-18-4 / 253429-30-0) is a synthetically versatile building block with significant potential in medicinal chemistry. Its trifunctional nature—an aryl bromide for cross-coupling reactions, an electron-withdrawing fluorine to influence acidity and metabolic stability, and a flexible diethoxyethoxy side chain to enhance solubility and modulate pharmacokinetic properties—makes it an attractive starting material for the synthesis of novel therapeutic agents. These notes provide an overview of its potential applications and detailed protocols for its use in the synthesis of biologically active molecules, based on established chemical principles and the known reactivity of analogous compounds.

Introduction: The Role of Halogenated Benzene Derivatives in Drug Discovery

Substituted bromofluorobenzenes are privileged scaffolds in medicinal chemistry. The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki, Heck, and Buchwald-Hartwig reactions. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups. The 2-(2,2-diethoxyethoxy) substituent introduces a flexible, polar side chain that can improve aqueous solubility, a critical parameter for drug candidates. This group can also engage in hydrogen bonding interactions within a protein binding pocket and influence the overall conformation of the molecule.

Synthesis of this compound

The title compound can be synthesized from commercially available 1-bromo-2,4-difluorobenzene. The greater reactivity of the fluorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr), due to activation by the adjacent bromine and the para-fluorine, allows for selective displacement.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
  • To a solution of 2-(2,2-diethoxyethoxy)ethanol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes to form the sodium alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Table 1: Representative Reaction Data
Starting MaterialReagentProductYield (%)Purity (%) (by HPLC)
1-Bromo-2,4-difluorobenzene2-(2,2-diethoxyethoxy)ethanolThis compound78>98

Application in the Synthesis of Kinase Inhibitors

Aryl halides are common starting points for the synthesis of kinase inhibitors, which often feature a heterocyclic core attached to a substituted phenyl ring. The bromine atom of this compound is ideally positioned for a Suzuki coupling reaction to introduce a core heterocyclic scaffold.

Application Note 1: Synthesis of a Hypothetical Pyrrolo[2,1-f][1][2][3]triazine Kinase Inhibitor Core

The pyrrolo[2,1-f][1][2][3]triazine scaffold is found in several potent kinase inhibitors. The following protocol describes a potential synthesis of a derivative using this compound as a key intermediate.

Experimental Protocol: Suzuki Coupling
  • In a microwave vial, combine this compound (1.0 equivalent), the desired pyrrolotriazine boronic acid or pinacol ester (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents).

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat at 90 °C under conventional heating until TLC or LC-MS indicates consumption of the starting bromide.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target compound.

Table 2: Representative Suzuki Coupling Reaction Data
Aryl HalideBoronic EsterProductYield (%)Purity (%) (by HPLC)
This compoundPyrrolotriazine-boronic acid pinacol ester4-(2-(2,2-diethoxyethoxy)-4-fluorophenyl)-pyrrolo[2,1-f][1][2][3]triazine85>99

Visualization of Synthetic Pathway

G cluster_0 Synthesis of Building Block cluster_1 Synthesis of Kinase Inhibitor Core start1 1-Bromo-2,4-difluorobenzene reagent1 NaH, 2-(2,2-diethoxyethoxy)ethanol start1->reagent1 SNAr product1 This compound reagent1->product1 start2 This compound reagent2 Pyrrolotriazine Boronic Ester Pd(dppf)Cl2, K2CO3 start2->reagent2 Suzuki Coupling product2 Hypothetical Kinase Inhibitor Core reagent2->product2

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Application in the Synthesis of GPCR Antagonists

The structural motif of a substituted benzene ring linked to a basic amine via a flexible chain is common in G-protein coupled receptor (GPCR) ligands. The diethoxyethoxy group can act as a flexible linker, while the aryl bromide can be converted into other functional groups or used as a coupling point.

Application Note 2: Synthesis of a Hypothetical Serotonin Receptor Antagonist

This protocol outlines a potential multi-step synthesis of a hypothetical serotonin receptor antagonist, where the title compound is first functionalized via a Sonogashira coupling, followed by reduction and subsequent elaboration.

Experimental Protocol: Sonogashira Coupling and Further Elaboration

Step 1: Sonogashira Coupling

  • To a solution of this compound (1.0 equivalent) and a suitable terminal alkyne (e.g., trimethylsilylacetylene, 1.5 equivalents) in a mixture of tetrahydrofuran (THF) and triethylamine (2:1 v/v), add copper(I) iodide (0.05 equivalents) and bis(triphenylphosphine)palladium(II) dichloride (0.025 equivalents).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the coupled alkyne. If TMS-acetylene was used, deprotect using K2CO3 in methanol.

Step 2: Elaboration to a Hypothetical GPCR Antagonist

  • The terminal alkyne can be further elaborated. For instance, a Mannich reaction with paraformaldehyde and a secondary amine (e.g., piperidine) can introduce a basic side chain.

  • Alternatively, the alkyne can be reduced to the corresponding alkane, and the acetal group on the side chain can be hydrolyzed under acidic conditions to reveal an aldehyde, which can then undergo reductive amination to introduce a variety of amine-containing fragments.

Table 3: Hypothetical Biological Activity Data
Compound IDTarget ReceptorAssay TypeIC50 (nM)
HYPO-SR-0015-HT2ARadioligand Binding15.2
HYPO-SR-0025-HT2ACalcium Flux45.8
HYPO-SR-0035-HT2CRadioligand Binding250.1

Visualization of a Hypothetical Signaling Pathway

G cluster_pathway Hypothetical GPCR Signaling Cascade Ligand Serotonin Receptor 5-HT2A Receptor Ligand->Receptor Activates Antagonist Synthesized Antagonist Antagonist->Receptor Blocks G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release

Caption: Blockade of a serotonin receptor signaling pathway.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry. Its unique combination of functional groups allows for the strategic construction of complex molecules with desirable drug-like properties. The protocols and applications outlined here, while based on established chemical reactivity, serve as a guide for researchers to explore the full potential of this compound in the discovery and development of new therapeutic agents. Further investigation into its use for creating diverse chemical libraries is warranted and could lead to the identification of novel drug candidates across various disease areas.

References

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a diverse library of chemical derivatives starting from 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. This starting material is a valuable scaffold in medicinal chemistry and drug discovery, offering multiple points for chemical modification. The presence of a bromine atom allows for various cross-coupling reactions, while the fluorinated benzene ring is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. The 2-(2,2-diethoxyethoxy) group serves as a protected hydroxyl functional group, which can be deprotected in a later synthetic step to yield phenol derivatives, further expanding the accessible chemical space.

The following protocols detail procedures for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions to generate biaryl, N-aryl, and benzonitrile derivatives, respectively. A protocol for the deprotection of the diethoxyethoxy group is also provided. These reactions are fundamental transformations in modern organic synthesis and are widely employed in the construction of compound libraries for high-throughput screening and lead optimization in drug development programs.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

This protocol describes the palladium-catalyzed cross-coupling of this compound with various boronic acids or boronic esters.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid, pyridin-3-ylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl derivative.

Data Presentation:

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane90892
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O1101678
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives

This protocol outlines the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.01-0.06 equiv), and the base (1.2-2.0 equiv).

  • Add this compound (1.0 equiv).

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).

  • Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-120 °C) for the specified time (1-24 hours). Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired N-aryl derivative.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100495
2AnilinePd(OAc)₂ (2)BINAP (3)K₃PO₄1,4-Dioxane1101888
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3)NaOtBuToluene100691
Cyanation for the Synthesis of Benzonitrile Derivatives

This protocol describes the conversion of the aryl bromide to a benzonitrile using a cyanide source and a palladium catalyst.

Reaction Scheme:

Materials:

  • This compound

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., dppf) (if required)

  • Solvent (e.g., DMF, DMAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), the cyanide source (0.6-1.5 equiv), and the palladium catalyst (0.02-0.10 equiv).

  • If necessary, add the appropriate ligand.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the indicated temperature (typically 100-150 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (4-24 hours).

  • Cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate or ammonia.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired benzonitrile derivative.

Data Presentation:

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)-DMF1201289
2K₄[Fe(CN)₆]Pd₂(dba)₃ (2)dppf (4)DMAc1402482
Deprotection of the 2-(2,2-diethoxyethoxy) Group to Yield Phenol Derivatives

This protocol describes the acidic hydrolysis of the acetal protecting group to reveal the free phenol.

Reaction Scheme:

Materials:

  • Protected phenol derivative

  • Acid (e.g., HCl, trifluoroacetic acid)

  • Solvent (e.g., THF, methanol, water)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve the 2-(2,2-diethoxyethoxy) protected compound (1.0 equiv) in a suitable solvent (e.g., THF or methanol).

  • Add an aqueous solution of the acid (e.g., 2M HCl).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • If necessary, purify the crude phenol by silica gel column chromatography.

Data Presentation:

EntryStarting MaterialAcidSolventTemp (°C)Time (h)Yield (%)
1Biaryl derivative2M HClTHF50498
2N-Aryl derivativeTFACH₂Cl₂/H₂ORT295
3Benzonitrile derivative3M HClMethanol60693

Mandatory Visualization

experimental_workflow cluster_derivatives Derivative Synthesis start This compound suzuki Suzuki-Miyaura Coupling (Biaryl Derivatives) start->suzuki Boronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (N-Aryl Derivatives) start->buchwald Amine, Pd Catalyst, Ligand, Base cyanation Cyanation (Benzonitrile Derivatives) start->cyanation Cyanide Source, Pd Catalyst deprotection Deprotection (Phenol Derivatives) suzuki->deprotection Acidic Hydrolysis buchwald->deprotection Acidic Hydrolysis cyanation->deprotection Acidic Hydrolysis library Compound Library for Screening deprotection->library kinase_inhibition_pathway cluster_downstream Downstream Signaling rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras Activation growth_factor Growth Factor growth_factor->rtk inhibitor Synthesized Derivative (Kinase Inhibitor) inhibitor->rtk Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription cellular_response Cell Proliferation, Survival, Differentiation transcription->cellular_response

Application of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in Materials Science: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed experimental data and specific applications for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the compound's structural features and the well-established roles of similar molecules in the development of advanced materials. These should be considered as prospective and general guidelines for research and development.

General Application Notes

This compound is a functionalized aromatic compound with significant potential as a monomer or building block in the synthesis of advanced polymers for materials science, particularly in the field of organic electronics. Its key structural features—a polymerizable bromo group, an electron-withdrawing fluoro group, and a solubility-enhancing diethoxyethoxy side chain—make it a promising candidate for creating materials with tailored optoelectronic properties.

Key Structural Features and Their Implications:

FeatureChemical MoietyImplied Properties and Applications
Reactive Site Bromo GroupEnables participation in cross-coupling reactions such as Suzuki, Stille, and Heck polymerizations, which are fundamental for synthesizing conjugated polymers.
Electronic Tuning Fluoro GroupThe high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the resulting polymer, potentially improving air stability and modifying the optoelectronic properties for applications in OLEDs and organic photovoltaics (OPVs).[1][2][3]
Processability Diethoxyethoxy Side ChainThis flexible and polar side chain is expected to enhance the solubility of the resulting polymers in common organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing for device fabrication.[4][5]

Potential Applications:

  • Organic Light-Emitting Diodes (OLEDs): As a monomer, this compound could be copolymerized with various aromatic units to create emissive or charge-transporting layers in OLED devices. The fluorine substitution can be used to tune the emission color and improve device efficiency and stability.

  • Organic Photovoltaics (OPVs): In OPV applications, it could be used to synthesize donor or acceptor polymers. The fluorine atom can influence the polymer's energy levels to achieve better alignment with other materials in the solar cell, enhancing the open-circuit voltage.[1][2]

  • Organic Field-Effect Transistors (OFETs): The introduction of this monomer into conjugated polymers could be explored for its effect on charge carrier mobility in the active layer of OFETs.

Hypothetical Experimental Protocols

The following are generalized protocols for common cross-coupling polymerizations where this compound could be used as a monomer. Note: These are illustrative examples and would require optimization for this specific compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Polymerization

This protocol describes a hypothetical synthesis of an alternating copolymer of this compound with a generic diboronic acid ester comonomer.

Materials:

  • This compound

  • Comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask or a three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen or argon inlet. Purge the flask with the inert gas for 15-20 minutes.

  • Reagent Addition: To the flask, add equimolar amounts of this compound and the diboronic acid ester comonomer.

  • Catalyst and Base: Add the palladium catalyst (1-5 mol%) and the base (2-4 equivalents per mole of monomer).

  • Solvent Addition: Add the degassed solvent via a cannula or syringe. If using a biphasic system, add degassed water and the phase-transfer catalyst.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours under an inert atmosphere.

  • End-Capping: To terminate the polymerization and remove reactive end groups, add a small amount of a monofunctional reagent (e.g., bromobenzene or phenylboronic acid) and stir for another 2-4 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, acetone).

    • Collect the crude polymer by filtration.

    • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.

    • Collect the final polymer from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C for 24 hours.

Protocol 2: Stille Cross-Coupling Polymerization

This protocol outlines a hypothetical synthesis using an organotin comonomer.

Materials:

  • This compound

  • Organotin comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Solvent (e.g., Toluene, Chlorobenzene, DMF)

Procedure:

  • Inert Atmosphere: Prepare a reaction vessel under an inert atmosphere as described for the Suzuki polymerization.

  • Reagent Addition: Add equimolar amounts of this compound and the organotin comonomer to the flask.

  • Catalyst and Solvent: Add the palladium catalyst (1-3 mol%) and the degassed solvent.

  • Polymerization: Heat the mixture to 90-130 °C and stir for 24-48 hours.

  • Purification:

    • Cool the mixture and precipitate the polymer into methanol.

    • Filter the crude polymer.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform) and treat with a destannylation agent (e.g., a potassium fluoride solution) to remove tin residues.

    • Reprecipitate, filter, and perform Soxhlet extraction as described in the Suzuki protocol.

  • Drying: Dry the final polymer product under vacuum.

Visualizations

Suzuki_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep1 Setup Inert Atmosphere (Schlenk Line) prep2 Add Monomers: - 1-Bromo-2-(diethoxyethoxy)-4-fluorobenzene - Diboronic Acid Ester prep1->prep2 prep3 Add Catalyst (e.g., Pd(PPh3)4) and Base (e.g., K2CO3) prep2->prep3 prep4 Add Degassed Solvent (e.g., Toluene) prep3->prep4 react1 Heat to 80-120 °C prep4->react1 Start Reaction react2 Polymerization (24-72 hours) react1->react2 react3 End-Capping (e.g., with Bromobenzene) react2->react3 purify1 Precipitate in Methanol react3->purify1 Isolate Polymer purify2 Filter Crude Polymer purify1->purify2 purify3 Soxhlet Extraction (Methanol, Hexane, Chloroform) purify2->purify3 purify4 Reprecipitate from Chloroform into Methanol purify3->purify4 purify5 Dry under Vacuum purify4->purify5 final_product final_product purify5->final_product Purified Polymer

Caption: Workflow for a hypothetical Suzuki polymerization.

Polymer_Application_OLED cluster_synthesis Polymer Synthesis cluster_device OLED Device Structure monomer 1-Bromo-2-(2,2-diethoxyethoxy) -4-fluorobenzene polymerization Cross-Coupling Polymerization (e.g., Suzuki or Stille) monomer->polymerization comonomer Comonomer 'Y' (e.g., Diboronic Ester or Organotin) comonomer->polymerization polymer Resulting Copolymer (-[Monomer]-[Y]-)n polymerization->polymer eml Emissive Layer (EML) (Potential location for the new polymer) polymer->eml Used in cathode Cathode (e.g., Al) etl Electron Transport Layer (ETL) cathode->etl etl->eml htl Hole Transport Layer (HTL) eml->htl anode Anode (e.g., ITO) htl->anode substrate Substrate (Glass) anode->substrate

Caption: Synthesis pathway and potential application in an OLED.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromo, a fluoro, and a diethoxyethoxy group, makes it a versatile building block for introducing these functionalities into larger target structures. These application notes provide a detailed protocol for the scale-up synthesis of this compound via a Williamson ether synthesis, a robust and scalable method for the formation of ethers.[1][2][3] The procedure outlines the reaction of 2-bromo-5-fluorophenol with 2-bromo-1,1-diethoxyethane using potassium carbonate as a base in a suitable solvent.

Physicochemical Properties:

A summary of the key physicochemical properties of the starting materials, intermediate, and the final product is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
2-Bromo-5-fluorophenolC₆H₄BrFO191.00Off-white to light brown solid85-87 °C (at 15 mmHg)
2-Bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.07Colorless to pale yellow liquid178-180 °C
Potassium CarbonateK₂CO₃138.21White, hygroscopic powderDecomposes
This compoundC₁₂H₁₆BrFO₃323.16Colorless to pale yellow oilNot readily available

Synthesis Overview:

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2-bromo-5-fluorophenol by a weak base, potassium carbonate, to form the corresponding phenoxide.[4][5][6] This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane in an SN2 reaction to form the desired ether and potassium bromide as a byproduct.[3] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this reaction.

Reaction Scheme:

Experimental Workflow Diagram:

experimental_workflow reagent reagent process process product product analysis analysis A Charge Reactor with: - 2-Bromo-5-fluorophenol - K2CO3 - DMF B Heat to 80-90°C A->B Inert atmosphere C Slowly add 2-Bromo-1,1-diethoxyethane B->C D Maintain at 80-90°C for 12-16 hours C->D E Monitor reaction by TLC/GC D->E F Cool to room temperature D->F Upon completion G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash organic layer with water and brine H->I J Dry over Na2SO4 I->J K Concentrate under reduced pressure J->K L Purify by vacuum distillation K->L M Characterize final product (NMR, GC-MS, IR) L->M N 1-Bromo-2-(2,2-diethoxyethoxy) -4-fluorobenzene M->N

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Addition funnel

  • Heating mantle

  • Nitrogen inlet

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Bill of Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromo-5-fluorophenol191.00200 g1.0471.0
2-Bromo-1,1-diethoxyethane197.07227 g (166 mL)1.1521.1
Potassium Carbonate (anhydrous)138.21289 g2.0912.0
N,N-Dimethylformamide (DMF)73.092 L--
Ethyl Acetate88.113 L--
Deionized Water18.024 L--
Brine (saturated NaCl solution)-1 L--
Anhydrous Sodium Sulfate142.04100 g--

Procedure:

  • Reaction Setup:

    • Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.

    • Charge the flask with 2-bromo-5-fluorophenol (200 g, 1.047 mol), anhydrous potassium carbonate (289 g, 2.091 mol), and N,N-dimethylformamide (DMF, 2 L).

  • Reaction:

    • Begin stirring the mixture and heat it to 80-90°C under a nitrogen atmosphere.

    • Once the temperature is stable, add 2-bromo-1,1-diethoxyethane (227 g, 1.152 mol) dropwise via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 95°C.

    • After the addition is complete, maintain the reaction mixture at 80-90°C for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 2 L of cold deionized water and stir for 15 minutes.

    • Transfer the mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 1 L).

    • Combine the organic layers and wash them sequentially with deionized water (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Expected Product Specifications:

ParameterSpecification
AppearanceColorless to pale yellow oil
Purity (by GC)≥ 98%
Yield75-85%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.35 (m, 2H, Ar-H), 6.90-7.00 (m, 1H, Ar-H), 4.85 (t, J = 5.2 Hz, 1H, -O-CH₂-CH (OEt)₂), 4.10 (d, J = 5.2 Hz, 2H, -O-CH ₂-CH(OEt)₂), 3.60-3.80 (m, 4H, -O-CH ₂-CH₃), 1.25 (t, J = 7.0 Hz, 6H, -O-CH₂-CH ₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 157.5 (d, J = 245 Hz), 152.0, 125.0 (d, J = 8 Hz), 116.5 (d, J = 23 Hz), 115.0 (d, J = 9 Hz), 112.0, 101.5, 70.0, 62.5, 15.2.

  • GC-MS (EI): m/z (%) = 324/322 (M⁺), 279/277, 189/187, 103.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • 2-Bromo-5-fluorophenol is a skin and eye irritant.

  • 2-Bromo-1,1-diethoxyethane is a lachrymator and should be handled with care.

  • DMF is a skin and respiratory irritant and is readily absorbed through the skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Protecting Group Strategies for Diol and Alcohol Moieties with Acetal and Ether Linkages

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the protection of diol and alcohol functional groups, with a focus on strategies that are structurally related to the "diethoxyethoxy" moiety. While a specific "diethoxyethoxy" protecting group is not standard, this guide explores highly relevant and widely used alternatives, including the formation of cyclic acetals for 1,2- and 1,3-diols and the use of 2-methoxyethoxymethyl (MEM) ethers for protecting alcohols. Additionally, the specialized 2'-O-bis(2-acetoxyethoxy)methyl (ACE) orthoester protecting group, employed in RNA synthesis, is discussed as a direct structural analog. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: Interpreting "Diethoxyethoxy" in Protecting Group Chemistry

The term "diethoxyethoxy moiety" does not correspond to a standard protecting group in organic synthesis. However, its name suggests structural features common to well-established protecting groups. This document interprets the query in the context of the most chemically plausible and synthetically useful strategies:

  • Cyclic Acetals for Diols: The "diethoxy" component suggests the protection of two adjacent hydroxyl groups. Cyclic acetals, such as those derived from aldehydes or ketones, are a cornerstone for the protection of 1,2- and 1,3-diols.[1][2][3]

  • Alkoxyalkyl Ethers for Alcohols: The "ethoxyethoxy" structure is reminiscent of alkoxyalkyl ethers, which are used to protect single hydroxyl groups. The 2-methoxyethoxymethyl (MEM) ether is a widely used protecting group in this class and serves as an excellent case study.[4]

  • Specialized Orthoesters in Nucleoside Chemistry: The 2'-O-bis(2-acetoxyethoxy)methyl (ACE) group is a specialized orthoester used to protect the 2'-hydroxyl group of ribonucleosides during oligonucleotide synthesis.[5][6][7][8][9] Its structure directly incorporates a "diethoxy" motif.

These strategies offer a range of stabilities and deprotection conditions, allowing for their integration into complex synthetic routes.

Application Notes

Cyclic Acetals for Diol Protection

Cyclic acetals are one of the most common methods for the simultaneous protection of 1,2- and 1,3-diols, forming five- or six-membered rings, respectively.[1]

  • Formation: Typically formed by the acid-catalyzed reaction of a diol with an aldehyde or ketone.[10] Common reagents include acetone (for acetonides) and benzaldehyde (for benzylidene acetals).[1][11]

  • Stability: Acetal protecting groups are stable to a wide range of conditions, including basic, nucleophilic, and reductive environments.[1][2][3][12] This makes them ideal for use in reactions involving organometallics, hydrides, and strong bases.

  • Cleavage: They are readily cleaved under acidic conditions, often with aqueous acid.[2][12] The lability of the acetal can be tuned by the choice of the aldehyde or ketone used for its formation.

  • Orthogonality: The acid-lability of acetals provides orthogonality with base-labile and other protecting groups, enabling selective deprotection in multi-step syntheses.[13]

  • Special Case - "Bocdene" and "Mocdene" Acetals: These novel protecting groups for 1,2-diols are formed from alkyl propynoates and are stable to acidic conditions but are cleaved by strong bases, offering an inverted stability profile compared to traditional acetals.[14]

2-Methoxyethoxymethyl (MEM) Ethers for Alcohol Protection

The MEM group is an acetal-type protecting group for alcohols that offers distinct advantages in complex synthesis.[4][15]

  • Formation: MEM ethers are typically formed by the reaction of an alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4][16]

  • Stability: MEM-protected alcohols are stable to strong bases, organometallics, and many oxidizing and reducing agents.[4][15]

  • Cleavage: A key feature of the MEM group is its selective cleavage under acidic conditions, particularly with Lewis acids such as zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or cerium(III) chloride (CeCl₃·7H₂O).[17][18] This allows for deprotection under milder and more selective conditions than those required for other alkyl ethers.[17] Protic acids can also be used, but Lewis acids often provide better selectivity.[19][18]

2'-O-bis(2-acetoxyethoxy)methyl (ACE) in RNA Synthesis

The ACE protecting group is a sophisticated orthoester specifically designed for the protection of the 2'-hydroxyl group in RNA synthesis.[5][6][7]

  • Application: It is used in conjunction with a 5'-O-silyl protecting group, which is orthogonal to the acid-labile ACE group.[5][8]

  • Stability and Cleavage: The ACE group is stable throughout the oligonucleotide synthesis. Deprotection is a two-step process: first, the acetate groups are removed during the base deprotection step, followed by the removal of the resulting 2'-bis(2-hydroxyethoxy)methyl orthoester under weakly acidic conditions (e.g., pH 3.8).[5][6]

  • Advantages: A major advantage of the ACE chemistry is that the fully protected RNA is stable and can be purified before the final deprotection step.[5][6][9] This is beneficial for the synthesis of long RNA molecules.[6]

Data Presentation

The following tables summarize the conditions for the protection and deprotection of alcohols and diols using the discussed strategies.

Table 1: Protection of Diols as Cyclic Acetals

Diol TypeReagentCatalystSolventTime (h)Temp (°C)Yield (%)Reference
1,2-DiolBenzaldehyde dimethyl acetalCu(OTf)₂Acetonitrile1RTHigh[11][20]
1,2-Dioltert-Butyl propynoateDMAPCH₃CN0.5RT97[14]
GenericAldehyde/KetoneTsOHTolueneVariesRefluxGood-Excellent[10]

Table 2: Deprotection of Cyclic Acetals

Acetal TypeReagentSolventTimeTemp (°C)Yield (%)Reference
Benzylidene10% Pd/C, Et₃SiHMethanol0.5-1 hRTHigh[11]
BenzylideneI₂, Et₃SiHAcetonitrile10-30 min0-5High[11]
"Bocdene"Pyrrolidine, BuLiTHF16 hRT85-90[14]
GenericAqueous AcidVariesVariesVariesGood-Excellent[2][12]

Table 3: Protection of Alcohols as MEM Ethers

Alcohol TypeReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
PrimaryMEM-Cl (1.5 eq)DIPEA (1.5 eq)CH₂Cl₂52580[4]
GenericMEM-ClDIPEADichloromethaneVariesRTHigh[16]

Table 4: Deprotection of MEM Ethers

SubstrateReagentSolventTimeTemp (°C)Yield (%)Reference
MEM EtherCeCl₃·7H₂O (0.5 eq)AcetonitrileVariesRefluxHigh[17]
MEM EtherCBr₄ (cat.)IsopropanolVariesRefluxHigh
MEM EtherZnBr₂DichloromethaneVariesRTGood[18]
Allylic MEM EtherPPTS2-ButanoneVariesVariesGood[21][22]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. Work in a well-ventilated fume hood.

Protocol for Protection of a 1,2-Diol as a Benzylidene Acetal

This protocol is adapted from a general procedure using a copper(II) triflate catalyst.[11][20]

Materials:

  • Diol substrate (1.0 mmol)

  • Benzaldehyde dimethyl acetal (1.2 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (0.05–0.1 mmol)

  • Anhydrous acetonitrile

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add benzaldehyde dimethyl acetal (1.2 mmol).

  • Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[11]

  • Upon completion, quench the reaction by adding triethylamine (0.2 mmol).[20]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzylidene acetal.

Protocol for Deprotection of a Benzylidene Acetal via Catalytic Transfer Hydrogenation

This protocol provides a mild method for the deprotection of benzylidene acetals.[11]

Materials:

  • Benzylidene acetal-protected substrate (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Triethylsilane (Et₃SiH) (3.0 mmol)

  • Methanol

  • Celite®

Procedure:

  • To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

  • To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.[11]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.

Protocol for Protection of a Primary Alcohol as a MEM Ether

This protocol is a general procedure for the MEM protection of an alcohol.[4]

Materials:

  • Primary alcohol (40 mmol)

  • 2-Methoxyethoxymethyl chloride (MEM-Cl) (60 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (60 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol (40 mmol) in CH₂Cl₂ (100 mL) under a nitrogen atmosphere, add MEM chloride (60 mmol) and DIPEA (60 mmol) at 25 °C.

  • Stir the reaction mixture at room temperature for 5 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (30 mL) to the reaction mixture and extract with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the MEM-protected alcohol.

Protocol for Deprotection of a MEM Ether using Cerium(III) Chloride

This protocol describes a mild and selective cleavage of MEM ethers.[17]

Materials:

  • MEM-protected alcohol (1.0 mmol)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.5 mmol)

  • Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • To a solution of the MEM-protected alcohol (1.0 mmol) in refluxing acetonitrile, add CeCl₃·7H₂O (0.5 mmol).

  • Continue to reflux the reaction mixture, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualizations

G cluster_workflow General Protecting Group Workflow Start Starting Material (with functional group A and B) Protect Protect Functional Group A Start->Protect React React Functional Group B Protect->React Deprotect Deprotect Functional Group A React->Deprotect End Final Product Deprotect->End

Caption: General workflow for a protecting group strategy.

G cluster_mechanism Acid-Catalyzed Acetal Formation for Diol Protection Diol 1,2-Diol Hemiketal Hemiketal Intermediate Diol->Hemiketal Nucleophilic Attack Ketone Ketone (e.g., Acetone) Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ H_plus H+ Protonated_Ketone->Hemiketal Oxonium Oxonium Ion Hemiketal->Oxonium - H₂O Acetal Cyclic Acetal (Protected Diol) Oxonium->Acetal Intramolecular Attack

Caption: Mechanism of cyclic acetal formation for diol protection.

G cluster_structures Protected Alcohol Structures MEM_Protected MEM-Protected Alcohol R-O-CH₂-O-CH₂-CH₂-O-CH₃ ACE_Protected ACE-Protected Ribose (RNA) Ribose-O-CH(O-CH₂-CH₂-OAc)₂

Caption: Structures of MEM- and ACE-protected alcohols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on a Williamson ether synthesis approach.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Deprotonation of Phenol: The phenoxide, the active nucleophile, is not being formed in sufficient quantity.- Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Ensure anhydrous conditions: Water will consume the base and protonate the phenoxide. Use freshly dried solvents and reagents.
2. Low Reactivity of the Alkyl Halide: 2-Bromoacetaldehyde diethyl acetal may be sterically hindered, slowing down the Sₙ2 reaction.- Increase reaction temperature: Gently heating the reaction can increase the rate. Monitor for decomposition. - Use a more reactive leaving group: If possible, synthesize the corresponding iodoacetaldehyde diethyl acetal, as iodide is a better leaving group than bromide.
3. Steric Hindrance: The ortho-bromo group on the phenol can sterically hinder the approach of the electrophile.- Optimize solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide. - Consider alternative syntheses: For highly hindered systems, the Mitsunobu reaction could be a viable alternative.
Formation of Side Products 1. E2 Elimination: The phenoxide can act as a base, causing elimination of HBr from 2-bromoacetaldehyde diethyl acetal to form an alkene.- Use a less hindered base: If using a bulky base like t-BuOK, switch to a less sterically demanding base like NaH or K₂CO₃. - Control temperature: Lower reaction temperatures generally favor substitution over elimination.
2. C-Alkylation: The phenoxide can undergo alkylation on the aromatic ring instead of the oxygen atom.- Use a polar aprotic solvent: Solvents like DMF and DMSO favor O-alkylation.
Difficult Purification 1. Unreacted Starting Materials: Similar boiling points or polarities can make separation challenging.- Optimize reaction stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-bromoacetaldehyde diethyl acetal to ensure full conversion of the phenol. - Aqueous workup: A basic wash (e.g., with 1 M NaOH) can help remove unreacted phenol.
2. Acetal Hydrolysis: The diethoxyethoxy group is sensitive to acidic conditions.- Avoid acidic workup: Use neutral or slightly basic conditions during extraction and purification. - Use anhydrous solvents: Traces of acid in wet solvents can catalyze hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of a 1-bromo-4-fluorophenoxide with an appropriate electrophile like 2-bromoacetaldehyde diethyl acetal.

Q2: Why is my Williamson ether synthesis failing with an aryl halide?

A2: Aryl halides, like 1-bromo-2-fluorobenzene, are generally unreactive in Sₙ2 reactions, which is the mechanism of the Williamson ether synthesis.[1] The synthesis of the target molecule should proceed via the reaction of a phenoxide with an alkyl halide.

Q3: What are the key parameters to control in the Williamson ether synthesis for this molecule?

A3: The key parameters are the choice of base, solvent, and temperature. A moderately strong base (e.g., K₂CO₃ or NaH), a polar aprotic solvent (e.g., DMF or acetonitrile), and a controlled temperature (to avoid side reactions) are crucial for success.

Q4: Can I use 1-bromo-2-fluorobenzene and 2-(2,2-diethoxyethoxy)ethanol as starting materials?

A4: While seemingly a direct route, the SₙAr reaction of 1-bromo-2-fluorobenzene with an alkoxide is challenging due to the low reactivity of the aryl halide. The Williamson ether synthesis starting from 1-bromo-4-fluorophenol is generally a more reliable approach.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a suitable method. You can spot the starting materials (1-bromo-4-fluorophenol and 2-bromoacetaldehyde diethyl acetal) and the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.

Experimental Protocols

Synthesis of 2-Bromoacetaldehyde Diethyl Acetal

This protocol is adapted from established procedures for the synthesis of bromoacetals.[2]

Materials:

  • Vinyl acetate

  • Absolute ethanol

  • Bromine

  • Ice

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, dissolve vinyl acetate (1 mole) in absolute ethanol (5 moles).

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly bubble bromine (1 mole) through the stirred solution while maintaining the temperature below 0°C. The addition should take several hours.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water. Separate the lower organic layer.

  • Wash the organic layer sequentially with cold water and 10% sodium carbonate solution.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude product by vacuum distillation to obtain 2-bromoacetaldehyde diethyl acetal.

Williamson Ether Synthesis of this compound

This is a general protocol that should be optimized for the specific substrates.[3]

Materials:

  • 1-Bromo-4-fluorophenol

  • 2-Bromoacetaldehyde diethyl acetal

  • Potassium carbonate (anhydrous)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 1-bromo-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension vigorously.

  • Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Product & Purification A 1-Bromo-4-fluorophenol C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat A->C B 2-Bromoacetaldehyde diethyl acetal B->C D Crude Product C->D Reaction E Purified 1-Bromo-2-(2,2-diethoxyethoxy)- 4-fluorobenzene D->E Purification Troubleshooting_Logic Start Low Yield? IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation Yes SideReactions Side Reactions (E2)? Start->SideReactions No StrongerBase Use Stronger Base IncompleteDeprotonation->StrongerBase Yes Anhydrous Ensure Anhydrous Conditions IncompleteDeprotonation->Anhydrous Yes IncompleteDeprotonation->SideReactions No LowerTemp Lower Reaction Temperature SideReactions->LowerTemp Yes LessHinderedBase Use Less Hindered Base SideReactions->LessHinderedBase Yes StericHindrance Steric Hindrance? SideReactions->StericHindrance No OptimizeSolvent Optimize Solvent StericHindrance->OptimizeSolvent Yes AlternativeSynthesis Consider Alternative Synthesis StericHindrance->AlternativeSynthesis Yes

References

Technical Support Center: Synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol, specifically 1-Bromo-4-fluoro-2-phenol, to form a phenoxide ion. This is followed by a nucleophilic substitution reaction (SN2) with an alkyl halide, such as 2-bromo-1,1-diethoxyethane.

Q2: What are the critical factors influencing the yield of this synthesis?

A2: The success of the Williamson ether synthesis for this compound is highly dependent on several factors:

  • Choice of Base: A suitable base is required to completely deprotonate the phenol without causing side reactions.

  • Choice of Solvent: The solvent plays a crucial role in the reaction rate and can influence the pathway, favoring either substitution (SN2) or elimination (E2).

  • Reaction Temperature: Temperature control is vital to ensure the reaction proceeds at a reasonable rate while minimizing decomposition and side reactions.

  • Purity of Reactants: The purity of the starting materials, 1-Bromo-4-fluoro-2-phenol and 2-bromo-1,1-diethoxyethane, is essential for a clean reaction and high yield.

Q3: What are the common side reactions to be aware of?

A3: The primary competing side reaction in this synthesis is the E2 elimination of the alkyl halide, which is more likely with sterically hindered or secondary/tertiary alkyl halides.[1][2] While 2-bromo-1,1-diethoxyethane is a primary alkyl halide, the choice of a strong, bulky base or high reaction temperatures can still promote elimination. Another potential side reaction is C-alkylation of the phenoxide, although O-alkylation is generally favored.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the phenol.Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydride (KH) to ensure complete formation of the phenoxide.[1]
Low reaction temperature leading to a slow reaction rate.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For aryl ethers, heating to reflux may be necessary.[2]
Poor quality of reactants.Ensure the purity of both the phenol and the alkyl halide. Purify starting materials if necessary.
Presence of Unreacted Starting Material Insufficient reaction time.Increase the reaction time and continue to monitor by TLC until the starting material is consumed.
Inadequate amount of alkylating agent.Use a slight excess (1.1 to 1.2 equivalents) of the 2-bromo-1,1-diethoxyethane.
Formation of Elimination Byproduct (Alkene) The base is too strong or sterically hindered.Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for the synthesis of aryl ethers.[1]
The reaction temperature is too high.Lower the reaction temperature.
The solvent promotes elimination.Use a dipolar aprotic solvent like DMF or DMSO to favor the SN2 reaction.[1]
Difficulty in Product Purification Formation of multiple byproducts.Optimize the reaction conditions (base, solvent, temperature) to minimize side reactions.
Incomplete removal of inorganic salts.After the reaction, perform a proper aqueous workup and wash the organic layer with brine to remove inorganic salts.[2]

Experimental Protocols

Detailed Protocol for Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-Bromo-4-fluoro-2-phenol

  • 2-bromo-1,1-diethoxyethane

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure using Sodium Hydride:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-Bromo-4-fluoro-2-phenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Sodium Hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.[2]

  • Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise to the reaction mixture.[2]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.[2]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

  • Combine the organic layers and wash with brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Procedure using Potassium Carbonate:

  • To a round-bottom flask, add 1-Bromo-4-fluoro-2-phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.[2]

  • Stir the suspension vigorously.

  • Add 2-bromo-1,1-diethoxyethane (1.1 eq) to the mixture.[2]

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Bases for Williamson Ether Synthesis

Base Strength Typical Use Potential Issues
Sodium Hydride (NaH) StrongDialkyl ethersCan promote elimination with hindered substrates.[1]
Potassium Hydride (KH) StrongDialkyl ethersSimilar to NaH, can promote elimination.[1]
Potassium Carbonate (K₂CO₃) MildAryl ethersMay require higher temperatures and longer reaction times.[1]
Cesium Carbonate (Cs₂CO₃) MildAryl ethersOften gives higher yields for challenging substrates.[1]
Sodium Hydroxide (NaOH) StrongAryl ethersCan be used but may lead to side reactions.[1]

Table 2: Comparison of Solvents for Williamson Ether Synthesis

Solvent Type Effect on SN2 Reaction Notes
DMF Polar AproticFavors SN2Good for dissolving ionic intermediates.[1]
DMSO Polar AproticFavors SN2Similar to DMF.[1]
Acetonitrile Polar AproticFavors SN2Common solvent, especially with carbonate bases.[2]
THF Polar AproticModerateCan be used, but may be less effective than DMF or DMSO.
Ethanol Polar ProticDisfavors SN2Can act as a competing nucleophile.

Visualizations

Williamson_Ether_Synthesis Reactants 1-Bromo-4-fluoro-2-phenol + 2-bromo-1,1-diethoxyethane Phenoxide Phenoxide Intermediate Reactants->Phenoxide Deprotonation SN2_Pathway SN2 Reaction Base Base (e.g., NaH or K₂CO₃) Base->Phenoxide Phenoxide->SN2_Pathway Product 1-Bromo-2-(2,2-diethoxyethoxy) -4-fluorobenzene SN2_Pathway->Product

Caption: General workflow of the Williamson ether synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Unreacted_SM Unreacted Starting Material? Check_Reactants->Unreacted_SM Check_Base Evaluate Base (Strength/Type) Change_Base Use Milder Base (e.g., K₂CO₃) Check_Base->Change_Base Check_Solvent Evaluate Solvent Change_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Check_Solvent->Change_Solvent Check_Temp Optimize Temperature Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Elimination Elimination Byproduct? Unreacted_SM->Elimination No Increase_Time Increase Reaction Time/ Use Excess Alkyl Halide Unreacted_SM->Increase_Time Yes Elimination->Check_Base Yes Elimination->Check_Solvent No Elimination->Check_Temp If still issues Success Improved Yield/ Purity Increase_Time->Success Change_Base->Success Change_Solvent->Success Lower_Temp->Success

Caption: Troubleshooting logic for synthesis optimization.

Competing_Pathways Phenoxide Phenoxide + Alkyl Halide SN2_Product Desired Ether Product (SN2 Pathway) Phenoxide->SN2_Product Favored by E2_Product Alkene Byproduct (E2 Pathway) Phenoxide->E2_Product Favored by Conditions1 Primary Alkyl Halide Polar Aprotic Solvent Milder Base SN2_Product->Conditions1 Conditions2 Strong/Bulky Base Higher Temperature E2_Product->Conditions2

Caption: Competing SN2 and E2 reaction pathways.

References

Technical Support Center: Purification of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by column chromatography.

Problem Possible Cause Recommended Solution
Low or No Product Elution Inappropriate Solvent System: The eluent may be too non-polar to move the product off the column.Increase the polarity of the eluent. A common starting point for similar compounds is a gradient of ethyl acetate in hexane.[1] If you are using 100% hexane, gradually introduce ethyl acetate (e.g., 1%, 2%, 5%) to increase the polarity.[1] Monitor fractions using Thin Layer Chromatography (TLC).[2]
Product Degradation on Silica Gel: The compound may be sensitive to the acidic nature of standard silica gel.Consider using neutral or deactivated silica gel. You can deactivate silica gel by adding a small percentage of a polar solvent like triethylamine to your eluent system.
Column Overloading: Too much crude material was loaded onto the column, leading to poor separation and potential band broadening that prevents clean elution.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of Impurities with Product Similar Polarity of Product and Impurity: The chosen solvent system is not resolving the product from a closely related impurity.Optimize the Eluent System: Perform a thorough TLC analysis with various solvent systems to find one that provides better separation. Try different solvent mixtures, such as dichloromethane/hexane or toluene/ethyl acetate.
Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol, cyano).
Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.Ensure the column is packed uniformly. A slurry packing method is often preferred to dry packing to minimize the risk of air bubbles and channels.
Product Streaking on TLC or Column Compound is too Concentrated: The sample applied to the TLC plate or column is too concentrated.Dilute the sample before spotting on the TLC plate. For column chromatography, ensure the crude material is fully dissolved in a minimal amount of solvent before loading.
Interaction with Silica Gel: The compound may have functional groups that strongly and irreversibly bind to the silica gel.As mentioned earlier, try using deactivated silica gel or adding a modifier like triethylamine to the eluent.
Unexpectedly Low Yield After Purification Product Loss During Work-up: Material may be lost during solvent removal or transfer steps.Minimize transfer steps.[2] Ensure complete removal of the solvent from the pooled fractions using a rotary evaporator under appropriate temperature and pressure to avoid sample loss.
Incomplete Elution: Not all of the product was eluted from the column.After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the column chromatography of this compound?

A1: For structurally similar bromo-aromatic compounds, a common and effective eluent system for silica gel column chromatography is a gradient of ethyl acetate in hexane.[1] It is recommended to start with a non-polar solvent like 100% hexane and gradually increase the polarity by adding ethyl acetate.[1] The ideal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How can I monitor the progress of the column chromatography?

A2: The progress of the column chromatography should be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[2] This will allow you to identify which fractions contain your desired product, which contain impurities, and which are mixed.

Q3: My crude product is an oil. How should I load it onto the silica gel column?

A3: If your crude product is an oil, you can dissolve it in a minimal amount of a non-polar solvent (like hexane or the initial eluent) and carefully apply it to the top of the column. Alternatively, you can adsorb the oily product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique often results in better separation.

Q4: What are some potential impurities I should be aware of during the synthesis and purification?

A4: While specific impurities depend on the synthetic route, potential impurities could include unreacted starting materials, byproducts from side reactions, or decomposition products. For example, in related syntheses of halogenated aromatic compounds, starting materials and byproducts with similar polarities can be common impurities.[1]

Q5: Can I use reverse-phase chromatography for this purification?

A5: Yes, reverse-phase chromatography is a viable alternative, especially if you are having difficulty with separation on normal-phase silica gel. In reverse-phase chromatography, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol).

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound using flash column chromatography on silica gel.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).

  • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.

  • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial non-polar solvent (e.g., 100% hexane).[1]

  • Collect fractions of a consistent volume in test tubes or vials.

  • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent like ethyl acetate (e.g., 1%, 2%, 5%, etc.).[1] This is known as a gradient elution.

4. Monitoring and Analysis:

  • Spot aliquots from each collected fraction onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under UV light and/or by staining to identify the fractions containing the pure product.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualization

Purification_Troubleshooting_Workflow start Start Purification load_column Prepare and Load Column start->load_column run_column Run Column Chromatography load_column->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions product_eluted Is Product Eluting? monitor_fractions->product_eluted good_separation Is Separation from Impurities Good? product_eluted->good_separation Yes increase_polarity Increase Eluent Polarity product_eluted->increase_polarity No pool_fractions Pool Pure Fractions good_separation->pool_fractions Yes optimize_eluent Optimize Eluent System via TLC good_separation->optimize_eluent No evaporate Evaporate Solvent pool_fractions->evaporate end Pure Product evaporate->end increase_polarity->run_column check_loading Check for Column Overloading increase_polarity->check_loading optimize_eluent->run_column change_stationary_phase Consider Different Stationary Phase optimize_eluent->change_stationary_phase

Caption: Troubleshooting workflow for the chromatographic purification of this compound.

References

side products in 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene reactions and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. The information is designed to help you anticipate and mitigate the formation of common side products in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during reactions with this compound and provides actionable steps to resolve them.

Issue 1: Unexpected Loss of the Diethoxyethoxy Group

Symptom: You observe the formation of a byproduct corresponding to the deprotected phenol (2-bromo-5-fluorophenol) or subsequent reaction products thereof.

Cause: The diethoxyethoxy group is an acetal, which is sensitive to acidic conditions.[1][2][3][4] Accidental exposure to acid, even in trace amounts, can lead to its cleavage.[1][2][3][4]

Troubleshooting Steps:

  • Reagent Check: Ensure all reagents, solvents, and catalysts are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • Reaction pH: If your reaction conditions are intended to be neutral or basic, verify the pH of your reaction mixture. Consider using a non-acidic workup procedure.

  • Protecting Group Stability: If your synthetic route requires an acidic step, the diethoxyethoxy group may not be suitable. Consider a more acid-stable protecting group.

Issue 2: Formation of Benzyne-Related Byproducts in Grignard or Lithiation Reactions

Symptom: In Grignard formation or lithiation reactions, you observe the formation of biphenylene, triphenylene, or adducts with dienes (e.g., furan, if used as a solvent or additive).[5][6][7][8][9][10]

Cause: The ortho-fluorine atom to the bromine is a competent leaving group for elimination from the aryl magnesium or aryl lithium intermediate, leading to the formation of a highly reactive benzyne intermediate.[5][6][7][8][9][10]

Troubleshooting Steps:

  • Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C) during the formation of the organometallic reagent and its subsequent reaction. This will disfavor the elimination pathway.

  • Rapid Trapping: Add your electrophile to the freshly prepared organometallic reagent at low temperature to ensure the desired reaction occurs faster than benzyne formation.

  • Alternative Organometallic Reagents: Consider alternative methods for generating the desired nucleophile that may be less prone to elimination, although this is inherent to the substrate's structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Suzuki-Miyaura coupling reactions with this compound?

A1: The most common side products are the homocoupling product of the corresponding boronic acid and the debrominated starting material.[11][12][13][14]

  • Homocoupling Product: This arises from the coupling of two molecules of the boronic acid reagent. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[11][12][14]

  • Debromination Product: This is the result of the bromine atom being replaced by a hydrogen atom. This can be caused by palladium-hydride species, which can form from the base, solvent, or impurities.[15][16]

Q2: How can I minimize homocoupling in Suzuki-Miyaura reactions?

A2: To minimize the formation of the homocoupling byproduct, consider the following:

  • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[11][12]

  • Palladium Source: Use a Pd(0) source directly or ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction.

  • Additives: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[11]

  • Stoichiometry: Use a slight excess of the aryl bromide relative to the boronic acid.

Q3: What conditions can help to prevent debromination?

A3: To avoid the undesired debromination of this compound, the following adjustments can be made:

  • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium tert-butoxide.[15]

  • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired cross-coupling over the debromination pathway.[15]

  • Ligand Choice: The choice of phosphine ligand can influence the rate of debromination. Screening different ligands may be beneficial.

Q4: Is the diethoxyethoxy group stable under the conditions of a Sonogashira or Heck reaction?

A4: The diethoxyethoxy group, being an acetal, is generally stable under the basic conditions typically employed in Sonogashira and Heck reactions.[2][3] However, it is crucial to ensure that the reaction conditions and workup procedures remain non-acidic to prevent its cleavage.[1]

Data Presentation

The following table summarizes potential side products and suggests reaction conditions to minimize their formation.

Reaction TypePotential Side ProductChemical Structure of Side ProductRecommended Avoidance Protocol
General Hydrolysis of Acetal2-Bromo-5-fluorophenolMaintain basic or neutral pH; avoid acidic workup.[1]
Grignard/Lithiation Benzyne FormationBenzyne IntermediateMaintain low temperatures (-78 °C); rapid trapping with electrophile.[5][6][7]
Suzuki-Miyaura HomocouplingBiphenyl DerivativeRigorous degassing; use of Pd(0) catalyst; add mild reducing agent.[11][12][14]
Suzuki-Miyaura Debromination1-(2,2-diethoxyethoxy)-3-fluorobenzeneUse mild base (e.g., K₂CO₃); lower reaction temperature.[15]

Experimental Protocols

Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl boronic acid (1.0 eq), this compound (1.1 eq), and a mild base such as K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Catalyst Addition: Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Side_Reaction_Pathways cluster_grignard Grignard/Lithiation cluster_suzuki Suzuki-Miyaura Coupling cluster_hydrolysis Acidic Conditions A This compound B Desired Product A->B ArB(OH)2, Pd(0), Base Organometallic Intermediate Organometallic Intermediate A->Organometallic Intermediate Mg or Li Debrominated Product Debrominated Product A->Debrominated Product Pd-H species Deprotected Phenol Deprotected Phenol A->Deprotected Phenol H+ C Side Product(s) Organometallic Intermediate->B Electrophile Benzyne Intermediate Benzyne Intermediate Organometallic Intermediate->Benzyne Intermediate Elimination of F- Benzyne Intermediate->C Dimerization/ Trapping Debrominated Product->C Boronic Acid Boronic Acid Homocoupling Product Homocoupling Product Boronic Acid->Homocoupling Product O2, Pd(II) Homocoupling Product->C Deprotected Phenol->C

Caption: Potential side reaction pathways for this compound.

Troubleshooting_Workflow Start Reaction Issues Observed SideProduct Identify Side Product(s) (e.g., via LC-MS, NMR) Start->SideProduct IsHydrolysis Is the diethoxyethoxy group cleaved? SideProduct->IsHydrolysis IsBenzyne Are benzyne-related byproducts present? IsHydrolysis->IsBenzyne No CheckAcidity Check for acidic reagents/conditions IsHydrolysis->CheckAcidity Yes IsHomocoupling Is homocoupling or debromination observed? IsBenzyne->IsHomocoupling No LowerTemp Lower reaction temperature (-78 °C) IsBenzyne->LowerTemp Yes Degas Improve degassing and use a mild base IsHomocoupling->Degas Yes Optimize Optimize Reaction IsHomocoupling->Optimize No CheckAcidity->Optimize LowerTemp->Optimize Degas->Optimize

References

Technical Support Center: Optimization of Suzuki Coupling with 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully executing this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of this substrate can stem from several factors. The substrate possesses both steric hindrance from the ortho-diethoxyethoxy group and electronic effects from the fluorine and alkoxy substituents. Key areas to troubleshoot include:

  • Inefficient Oxidative Addition: The steric bulk near the bromine atom can impede the palladium catalyst's approach, slowing down the initial step of the catalytic cycle.[1]

  • Catalyst Deactivation: The presence of heteroatoms in the substrate can sometimes lead to catalyst deactivation.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may require screening to find the optimal combination for this specific substrate.[3][4]

  • Side Reactions: Protodeboronation of the boronic acid/ester and homocoupling are common side reactions that consume starting materials and reduce the yield of the desired product.[5][6][7]

Q2: Which palladium catalyst and ligand system is recommended for this sterically hindered and electron-rich aryl bromide?

A2: For sterically hindered and electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.[8][9][10] Consider screening the following systems:

  • Buchwald Ligands: Ligands such as SPhos and XPhos, often used with palladium precatalysts like Pd₂(dba)₃ or G2/G3/G4 precatalysts, are highly effective for challenging couplings.[8][9]

  • Other Bulky Phosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and its corresponding air-stable phosphonium salt have also shown high activity.[11]

Q3: How do I select the appropriate base and solvent for this reaction?

A3: The choice of base and solvent is highly interdependent and crucial for reaction success.[12][13]

  • Bases: A screening of bases is often necessary.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[14][15] For substrates prone to protodeboronation, milder bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[1][5]

  • Solvents: Aprotic solvents are commonly used. Mixtures of solvents, often with water, can be effective.[16] Popular choices include 1,4-dioxane/water, THF/water, and toluene/water.[17][18] The solubility of all reaction components in the chosen solvent system is critical.[19]

Q4: What are common side reactions and how can they be minimized?

A4: The two most prevalent side reactions are protodeboronation and homocoupling.[6]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid/ester. To minimize this:

    • Use milder bases.[1][5]

    • Employ more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[3][5][6]

    • Use an excess of the boronic acid derivative (1.5-2.0 equivalents).[19]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[2] To prevent this:

    • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles.[2]

    • Maintain a positive pressure of an inert gas throughout the reaction.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst and ligand. Consider using a pre-formed catalyst to ensure accurate catalyst loading.
Inefficient oxidative addition due to steric hindranceSwitch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[8][9][11] Increase the reaction temperature.[19]
Poor solubility of starting materialsScreen different solvents or solvent mixtures to ensure all components are fully dissolved.[19]
Incorrect base selectionScreen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6][15]
Significant Byproduct Formation Protodeboronation of boronic acid/esterUse the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt.[3][5][6] Use a milder base (e.g., K₃PO₄).[5] Use an excess of the boron reagent (1.5-2.0 eq).[19]
Homocoupling of boronic acid/esterEnsure the reaction is performed under a strict inert atmosphere. Thoroughly degas all solvents and the reaction mixture.[2]
Dehalogenation of the aryl bromideThis can occur, especially with electron-rich substrates.[3][19] Ensure the inert atmosphere is maintained.
Reaction Stalls Catalyst decompositionIncrease ligand-to-palladium ratio.[20] Use a more robust catalyst system (e.g., palladacycle precatalysts).[8][14]
Insufficient temperatureGradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes be effective.[19]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and must be optimized for the specific boronic acid or ester being used with this compound.

Reaction Setup:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[2]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

Solvent and Catalyst Addition:

  • Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.

  • Sparge the resulting mixture with the inert gas for 10-15 minutes.[12]

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand if they are not pre-mixed. Add the catalyst/ligand solution to the reaction mixture via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][6]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronic Acid/Ester, & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat & Stir (80-110 °C) catalyst->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst Is Catalyst/Ligand System Optimal for Hindered Substrate? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst no_catalyst No check_catalyst->no_catalyst check_conditions Are Base & Solvent Conditions Optimized? yes_catalyst->check_conditions change_catalyst Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) no_catalyst->change_catalyst change_catalyst->check_conditions yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions check_side_reactions Are Side Reactions (Protodeboronation, Homocoupling) Evident? yes_conditions->check_side_reactions screen_conditions Screen Bases (K3PO4, Cs2CO3) & Solvents (Dioxane, THF) no_conditions->screen_conditions screen_conditions->check_side_reactions yes_side Yes check_side_reactions->yes_side no_side No check_side_reactions->no_side mitigate_side Use Boronic Ester, Milder Base, & Ensure Strict Inert Atmosphere yes_side->mitigate_side check_temp Is Reaction Temperature Sufficient? no_side->check_temp success Improved Yield mitigate_side->success yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp yes_temp->success increase_temp Increase Temperature (e.g., to 100-110 °C) no_temp->increase_temp increase_temp->success

Caption: A troubleshooting decision tree for optimizing low-yield Suzuki coupling reactions.

References

storage and stability issues of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Users encountering unexpected experimental results or changes in the physical appearance of this compound can consult the following guide to troubleshoot potential stability issues.

Issue 1: Unexpected Impurities Detected by Analytical Methods (e.g., HPLC, GC-MS, NMR)

  • Possible Cause: Hydrolysis of the acetal functional group. The diethoxyethoxy moiety is an acetal, which is susceptible to cleavage under acidic conditions, especially in the presence of water.[1][2][3][4][5] This degradation pathway would result in the formation of 2-bromo-5-fluorophenol and 2,2-diethoxyacetaldehyde.

  • Troubleshooting Steps:

    • Verify pH of Solutions: Ensure that all solvents and reagents used in your experiments are neutral or basic. The hydrolysis of acetals is catalyzed by acid.[1][3]

    • Use Anhydrous Conditions: If compatible with your experimental design, use anhydrous solvents to minimize the presence of water, which is a key reactant in the hydrolysis of acetals.

    • Analyze for Degradation Products: Use analytical techniques such as GC-MS or LC-MS to look for the characteristic masses of the potential hydrolysis products.

    • Purity Check of Starting Material: Re-run purity analysis on your stock of this compound to ensure it has not degraded during storage.

Issue 2: Inconsistent Reaction Yields or Complete Failure of Reaction

  • Possible Cause: Peroxide formation. Like other ethers, the diethoxyethoxy group is susceptible to autoxidation upon exposure to oxygen, which is often accelerated by light.[6][7][8][9] The formation of hydroperoxides can interfere with subsequent chemical reactions.

  • Troubleshooting Steps:

    • Test for Peroxides: Use commercially available peroxide test strips to check for the presence of peroxides in your material. A positive test indicates degradation.

    • Purge with Inert Gas: Before use, purge the vial of this compound with an inert gas like argon or nitrogen to remove oxygen.

    • Use Fresh Material: If peroxide contamination is suspected, it is recommended to use a fresh, unopened bottle of the reagent.

    • Proper Storage: Ensure the compound is stored according to the recommended conditions (see FAQs below) to minimize peroxide formation.

Issue 3: Change in Physical Appearance (e.g., Color Change, Formation of Precipitate)

  • Possible Cause: Significant degradation of the compound due to improper storage or handling. This could be a result of hydrolysis, oxidation, or other decomposition pathways.

  • Troubleshooting Steps:

    • Discontinue Use: Do not use the material if a significant change in its physical appearance is observed.

    • Analytical Characterization: If possible, obtain an analytical spectrum (e.g., NMR, IR) of the degraded material to identify potential decomposition products.

    • Review Storage and Handling Procedures: Carefully review your laboratory's storage and handling procedures to ensure they align with best practices for air- and moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

  • Temperature: Store in a cool, dry place. Refrigeration is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6][7]

  • Light: Protect from light, as light can accelerate peroxide formation in ethers.[7]

  • Container: Keep the container tightly sealed to prevent moisture and air from entering.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways are:

  • Acid-catalyzed hydrolysis of the acetal group: This is a significant concern if the compound is exposed to acidic conditions, leading to the cleavage of the diethoxyethoxy side chain.[1][2][3][4][5]

  • Autoxidation of the ether linkages: In the presence of oxygen, ethers can form explosive peroxides. This process can be initiated by light and trace metal contaminants.[6][7][8][9]

Q3: How can I test for the purity and stability of my sample?

A3: Regular purity checks are recommended. The following analytical techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect structural changes due to degradation.

  • Peroxide Test Strips: For a quick and simple check for peroxide formation.

Q4: Is this compound sensitive to moisture?

A4: Yes. The acetal functional group is sensitive to moisture, particularly in the presence of acid, as this can lead to hydrolysis.[1][3] It is crucial to handle the compound in a dry environment and use anhydrous solvents when possible.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically detailing the stability of this compound under various conditions. Researchers are advised to perform their own stability studies if quantitative data is critical for their application.

ParameterConditionExpected StabilityPotential Degradation Products
pH AcidicLow2-bromo-5-fluorophenol, 2,2-diethoxyacetaldehyde
Neutral/BasicHigh-
Atmosphere Air/OxygenModerate to LowHydroperoxides
Inert (Argon/Nitrogen)High-
Light Exposed to LightModerate to LowHydroperoxides (accelerated formation)
Stored in DarkHigh-
Water Presence of WaterLow (especially with acid)2-bromo-5-fluorophenol, 2,2-diethoxyacetaldehyde
AnhydrousHigh-

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

  • Objective: To determine the stability of this compound in acidic, neutral, and basic aqueous solutions.

  • Materials:

    • This compound

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • 0.1 M Hydrochloric acid

    • 0.1 M Sodium hydroxide

    • HPLC system with a C18 column and UV detector

  • Methodology:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare three sets of solutions by diluting the stock solution with:

      • 0.1 M HCl (acidic)

      • Water (neutral)

      • 0.1 M NaOH (basic)

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Detection of Peroxides

  • Objective: To test for the presence of peroxides in a sample of this compound.

  • Materials:

    • Sample of this compound

    • Commercial peroxide test strips

    • Deionized water

  • Methodology:

    • Follow the manufacturer's instructions for the peroxide test strips.

    • Typically, this involves dipping the test strip into a small amount of the sample or a solution of the sample.

    • Observe the color change of the test strip and compare it to the provided color chart to determine the concentration of peroxides.

Visualizations

Troubleshooting_Workflow Troubleshooting Stability Issues start Experiment Fails or Unexpected Results check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok new_reagent Use Fresh Reagent purity_ok->new_reagent No check_conditions Review Experimental Conditions (pH, Atmosphere, Solvent) purity_ok->check_conditions Yes end Proceed with Experiment new_reagent->end acidic_moist Acidic or Moist Conditions? check_conditions->acidic_moist hydrolysis Suspect Hydrolysis of Acetal acidic_moist->hydrolysis Yes air_exposure Prolonged Air/Light Exposure? acidic_moist->air_exposure No use_anhydrous Use Anhydrous/Neutral Conditions hydrolysis->use_anhydrous use_anhydrous->end peroxide Suspect Peroxide Formation air_exposure->peroxide Yes air_exposure->end No test_peroxide Test for Peroxides peroxide->test_peroxide test_peroxide->end

Caption: Troubleshooting workflow for stability issues.

Storage_Stability_Relationship Storage Conditions and Compound Stability cluster_conditions Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways inert_atm Inert Atmosphere stable_compound Stable this compound inert_atm->stable_compound darkness Protection from Light darkness->stable_compound cool_temp Cool Temperature cool_temp->stable_compound dryness Anhydrous Environment dryness->stable_compound peroxide_formation Peroxide Formation stable_compound->peroxide_formation O2, light hydrolysis Acetal Hydrolysis stable_compound->hydrolysis H+, H2O

Caption: Relationship between storage and stability.

References

troubleshooting failed reactions with 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: The primary reactive site is the carbon-bromine (C-Br) bond, which is susceptible to a variety of cross-coupling and organometallic reactions. The aromatic ring can also undergo further electrophilic or nucleophilic substitution, though this is less common. The diethoxyethoxy group, an acetal, is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions.

Q2: What is the purpose of the diethoxyethoxy group?

A2: The 2-(2,2-diethoxyethoxy) group serves as a protected form of a hydroxyl group. This acetal protecting group is generally stable to many reaction conditions used to modify the aryl bromide, such as organometallic reagent formation and palladium-catalyzed cross-coupling reactions.[1][2] It can be removed later in a synthetic sequence to reveal the free phenol.

Q3: How should I store and handle this compound?

A3: Store the compound in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. It is advisable to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, especially if it will be used in moisture-sensitive reactions.

Troubleshooting Failed Reactions

This section provides a systematic guide to troubleshooting common issues encountered in reactions with this compound.

Logical Flow for Troubleshooting

Caption: A stepwise workflow for diagnosing failed reactions.

Guide 1: Suzuki-Miyaura Coupling Reactions

Problem: Low to no yield of the desired biaryl product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity Verify Catalyst Activity: Test your palladium catalyst with a reliable control reaction (e.g., coupling of 1-bromo-4-fluorobenzene with phenylboronic acid).[3] Use Pre-catalysts: Employ modern, air-stable palladium pre-catalysts (e.g., Buchwald G3/G4 palladacycles) for more consistent generation of the active Pd(0) species.[3]
Boronic Acid/Ester Decomposition Check Purity: Analyze the boronic acid or ester by NMR to check for degradation (protodeboronation or boroxine formation).[3][4] Use Stable Esters: Consider using more robust boronic esters like pinacol (BPin) or MIDA esters, which are more resistant to decomposition.[3][4]
Suboptimal Base or Solvent Base Screening: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure aqueous bases are freshly prepared and degassed. Solvent Purity: Use anhydrous and thoroughly degassed solvents (e.g., dioxane, toluene, or THF).[5]
Acetal Cleavage Avoid Acidic Conditions: The diethoxyethoxy group is an acetal and is sensitive to acid. Ensure that no acidic additives are present and that the boronic acid reagent is not significantly acidic. If acidic conditions are unavoidable, a different protecting group strategy may be necessary.[1][6]
Homocoupling of Boronic Acid Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids.[4] Ensure the reaction mixture is rigorously degassed by sparging with an inert gas.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Inappropriate Ligand Choice Ligand Screening: The success of Buchwald-Hartwig amination is highly dependent on the ligand. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective.[7]
Base Incompatibility Select a Suitable Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[7] If your amine is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, possibly at higher temperatures.[8]
Catalyst Inhibition Amine Coordination: The amine starting material or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Using a more sterically hindered ligand can mitigate this.[9]
Acetal Instability Avoid Lewis Acidic Conditions: While generally stable to the basic conditions of this reaction, some palladium complexes or additives could have Lewis acidic character, potentially affecting the acetal. Ensure high-purity reagents are used.[10]
Dehalogenation Minimize Side Reaction: Dehalogenation of the aryl bromide can be a competing pathway. This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.

  • Add a stir bar and the solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Guide 3: Grignard Reagent Formation and Subsequent Reactions

Problem: Failure to form the Grignard reagent or low yield in subsequent reactions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Inactive Magnesium Activate Magnesium: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by crushing it under an inert atmosphere, or by using a small amount of an activator like iodine or 1,2-dibromoethane.[11][12]
Presence of Water Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used.[11]
Slow Initiation Initiate the Reaction: Add a small portion of the aryl bromide solution to the magnesium and gently warm the mixture. Sonication can also be used to initiate the reaction.[13]
Acetal Reactivity Stable Under Basic Conditions: The diethoxyethoxy acetal is stable to the strongly basic/nucleophilic Grignard reagent.[14][15]
Low Temperature Requirement Maintain Low Temperatures for Functionalized Grignards: For aryl bromides with potentially reactive functional groups, forming the Grignard reagent at low temperatures (-78 °C to 0 °C) can improve stability and yield.[16]

Experimental Protocol: General Procedure for Grignard Reagent Formation

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings (1.2 equiv.) and a small crystal of iodine to the flask.

  • Add a small amount of anhydrous THF and gently heat to activate the magnesium.

  • Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel.

  • Add a small amount of the aryl bromide solution to initiate the reaction (indicated by a color change and gentle reflux).

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the solution to the desired temperature for the subsequent reaction with an electrophile.

Grignard_Formation Aryl_Bromide This compound in Anhydrous THF Addition Slow Addition Aryl_Bromide->Addition Mg Activated Mg Turnings Initiation Initiation (I₂, Heat) Mg->Initiation Initiation->Addition Grignard Aryl Magnesium Bromide Addition->Grignard

Caption: Workflow for the formation of the Grignard reagent.

Guide 4: Lithium-Halogen Exchange (Lithiation)

Problem: Low conversion, decomposition, or formation of side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Incorrect Temperature Maintain Low Temperatures: Lithium-halogen exchange is typically performed at very low temperatures (-78 °C or below) to prevent side reactions and decomposition of the organolithium species.[17]
Reagent Quality Titrate Organolithium Reagent: The concentration of commercial organolithium reagents (e.g., n-BuLi, t-BuLi) can vary. Titrate the solution before use to ensure accurate stoichiometry.
Solvent Effects Choose an Appropriate Solvent: Anhydrous THF or diethyl ether are commonly used. The choice of solvent can influence the reactivity and stability of the organolithium intermediate.
Ortho-Lithiation Potential for Directed Lithiation: The ortho-ether group can direct lithiation to the adjacent C-H bond. However, at low temperatures, lithium-halogen exchange is generally much faster than deprotonation.
Acetal Stability Generally Stable: Acetals are stable to organolithium reagents at low temperatures.[18]

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for the recommended time (typically 30-60 minutes).

  • Add the desired electrophile as a solution in anhydrous THF, again keeping the temperature low.

  • After the addition, allow the reaction to slowly warm to room temperature and then quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Perform a standard aqueous workup and purify the product by column chromatography.

Lithiation_Pathway Start Aryl Bromide BuLi n-BuLi, -78°C Start->BuLi Aryl_Li Aryllithium Intermediate BuLi->Aryl_Li Electrophile Electrophile (E+) Aryl_Li->Electrophile Quench Aqueous Quench Aryl_Li->Quench Product Functionalized Product Electrophile->Product Dehalogenation Dehalogenated Byproduct Quench->Dehalogenation

Caption: Reaction pathway for lithium-halogen exchange and subsequent functionalization.

References

Technical Support Center: Purification of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
Loss of product during aqueous workup.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent hydrolysis of the diethoxyethoxy group. Use a saturated brine wash to minimize the solubility of the product in the aqueous phase.
Inefficient extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Suboptimal column chromatography conditions.Optimize the solvent system for column chromatography using TLC. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes.[1]
Presence of Starting Material (1-Bromo-4-fluorophenol) in the Purified Product Incomplete reaction.Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry of reagents.
Co-elution during column chromatography.Adjust the polarity of the eluent. A less polar solvent system should increase the separation between the more polar phenol starting material and the desired ether product.
Inefficient removal during workup.Perform a basic wash (e.g., with 1M NaOH) during the workup to deprotonate the phenol and extract it into the aqueous layer. Be cautious to neutralize the organic layer afterward to prevent hydrolysis of the acetal.
Presence of Unreacted 2-Bromo- or 2-Chloro-(2,2-diethoxy)ethane Excess reagent used in the synthesis.Use a stoichiometric amount or a slight excess of the alkylating agent.
Co-elution during column chromatography.The alkylating agent is typically more volatile. It can often be removed under high vacuum. If it persists, careful column chromatography with a non-polar eluent should allow for its separation.
Product Decomposition (Hydrolysis of the Acetal) Acidic conditions during workup or purification.The diethoxyethoxy group is an acetal and is sensitive to acid. Ensure all aqueous solutions used for workup are neutral or basic. Avoid using acidic drying agents. If silica gel is used for chromatography, consider neutralizing it with a small amount of triethylamine in the eluent.[2]
Multiple Spots on TLC of the Purified Product Presence of impurities.Re-purify the product using column chromatography with a shallower solvent gradient to improve separation.
Product degradation on the TLC plate.Add a small amount of triethylamine to the TLC developing solvent to prevent streaking and decomposition of acid-sensitive compounds on the silica gel plate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities arise from the Williamson ether synthesis reaction and include unreacted starting materials such as 1-bromo-4-fluorophenol and the 2-halo-(2,2-diethoxy)ethane electrophile. Side products from the reaction, though less common with primary electrophiles, are also possible. Additionally, hydrolysis of the acetal group can occur if the workup or purification conditions are acidic.

Q2: What is the recommended method for purifying the crude product?

A2: Column chromatography using silica gel is the most effective and widely used method for purifying this type of compound.[3][4]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system should provide good separation of your product from impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4 for optimal column separation. A common solvent system for aryl ethers is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][2] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

Q4: My product appears to be an oil, but the literature reports it as a solid. What should I do?

A4: The presence of impurities can lower the melting point of a compound, sometimes resulting in an oil. Further purification by column chromatography may be necessary. After purification, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

Q5: How can I prevent the hydrolysis of the diethoxyethoxy group during workup?

A5: Avoid all acidic conditions. Use a basic solution (e.g., saturated sodium bicarbonate) for the initial washes to neutralize any acid.[5] Use a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate. If performing column chromatography, you can add a small percentage of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

Experimental Protocols

General Workup Procedure to Minimize Acetal Hydrolysis
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • If the reaction was conducted in a water-miscible solvent (e.g., DMF, DMSO), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M NaOH to remove unreacted phenol (if present).

    • Water.

    • Saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

General Protocol for Purification by Column Chromatography
  • Prepare the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: The crude product is dissolved in a minimal amount of the chromatography eluent or a suitable solvent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of appropriate polarity, determined by prior TLC analysis. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities.

  • Fraction Collection: Eluent is collected in fractions.

  • Analysis: The composition of each fraction is monitored by TLC to identify the fractions containing the pure product.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Typical TLC Rf Values for Components in the Synthesis of this compound
Compound Structure Typical Rf Value (10% Ethyl Acetate in Hexanes) Notes
This compoundBrC₆H₃(F)OCH₂CH(OCH₂CH₃)₂0.4 - 0.6The desired product, being an ether, is moderately polar.
1-Bromo-4-fluorophenolBrC₆H₃(F)OH0.2 - 0.4The starting phenol is more polar due to the hydroxyl group and will have a lower Rf value.
2-Bromo-1,1-diethoxyethaneBrCH₂CH(OCH₂CH₃)₂> 0.7The alkyl halide starting material is generally less polar than the product.

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Impurities in this compound Purification cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC/NMR) unreacted_phenol Unreacted 1-Bromo-4-fluorophenol (Polar Impurity) start->unreacted_phenol Low Rf spot unreacted_alkyl_halide Unreacted Alkyl Halide (Non-polar Impurity) start->unreacted_alkyl_halide High Rf spot hydrolysis_product Hydrolysis Product (Aldehyde) (Polar Impurity) start->hydrolysis_product New polar spot, check NMR for aldehyde other_impurities Other Unknown Impurities start->other_impurities Multiple spots basic_wash Basic Aqueous Wash (e.g., 1M NaOH) unreacted_phenol->basic_wash column_chromatography Column Chromatography (Silica Gel) unreacted_alkyl_halide->column_chromatography neutral_workup Strictly Neutral/Basic Workup hydrolysis_product->neutral_workup Prevent further hydrolysis re_purify Re-purify by Column Chromatography (Shallow Gradient) other_impurities->re_purify basic_wash->column_chromatography pure_product Pure Product column_chromatography->pure_product re_purify->pure_product neutral_workup->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Catalyst Selection for Reactions with 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. This guide provides troubleshooting advice, frequently asked questions, and recommended starting protocols for catalyst selection in common cross-coupling reactions involving this substrate.

Disclaimer: The following protocols and data are based on well-established principles and results from analogous substrates, as specific experimental data for this compound is not extensively available in the public domain. These should be considered as robust starting points for your experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most common and versatile cross-coupling reactions for this type of aryl bromide are the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), the Sonogashira coupling (for C-C triple bond formation), and the Heck coupling (for C-C double bond formation).

Q2: How do the substituents on this compound influence its reactivity?

A2: The electronic nature and steric hindrance of the substituents play a crucial role. The fluorine atom is an electron-withdrawing group, which can facilitate the oxidative addition step in the catalytic cycle. The bulky 2-(2,2-diethoxyethoxy) group at the ortho position can introduce steric hindrance, potentially requiring more sterically demanding and electron-rich phosphine ligands for efficient catalysis.

Q3: Which palladium precatalyst (Pd(0) or Pd(II)) should I choose?

A3: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) can be effective. Pd(II) precatalysts are often more stable to air and moisture and are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) complexes or specialized precatalysts (e.g., G3 or G4 palladacycles) might offer better performance.

Q4: What is the general reactivity order for aryl halides in cross-coupling reactions?

A4: The general reactivity order is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1] As an aryl bromide, this compound exhibits a good balance of reactivity and stability.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: I am not observing any product formation in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Oxygen Sensitivity: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[2]

    • Improper Precatalyst Activation: If using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0).

    • Solution: Degas all solvents and reagents thoroughly. Consider using a more robust, air-stable precatalyst like a palladacycle.

  • Suboptimal Reaction Conditions:

    • Base: The choice of base is critical.[2] If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄, especially if your boronic acid is electron-deficient.

    • Solvent: The solvent can significantly influence the reaction. A combination of an organic solvent (e.g., toluene, dioxane) and water is common for Suzuki reactions. Ensure adequate mixing for biphasic systems.

    • Temperature: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[2]

  • Reagent Quality:

    • Boronic Acid Decomposition: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-quality boronic acid.

    • Solution: You can try adding a small amount of a drying agent to the reaction if water-sensitive reagents are a concern, although some water is often beneficial in Suzuki couplings.[2]

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)

Q: My Buchwald-Hartwig amination is producing significant amounts of homocoupled amine (from the coupling partner) and the debrominated starting material. How can I minimize these side products?

A: The formation of side products indicates that your catalyst is active, but undesired reaction pathways are competing with the desired cross-coupling.

  • Homocoupling of the Amine:

    • Cause: This is often promoted by the presence of oxygen.

    • Solution: Rigorous exclusion of air is crucial. Ensure your reaction setup is well-sealed and purged with an inert gas.

  • Protodebromination (Hydrodehalogenation):

    • Cause: This can occur if there is a source of protons that competes with the amine for reaction with the palladium intermediate. The presence of water can sometimes contribute to this.

    • Solution: Use anhydrous solvents and ensure your amine and base are as dry as possible. The choice of ligand can also influence this side reaction; sometimes switching to a more sterically hindered ligand can suppress protodebromination.

  • Catalyst System Optimization:

    • Ligand: The ligand plays a critical role in stabilizing the catalyst and promoting the desired reductive elimination step.[3][4] For sterically hindered substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[5]

    • Base: The strength and nature of the base are important. A base that is too strong or too weak can lead to side reactions. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.

Recommended Starting Protocols

Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Toluene and water (e.g., 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add the anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Catalyst Selection Tables

The following tables summarize catalyst systems that have been reported for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous aryl bromides. This data can guide your choice of catalyst, ligand, and base.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromofluorobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
22-BromoanisolePdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O9092
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8095

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Substituted Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10098
22-BromotolueneAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane10094
34-BromobenzonitrileBenzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)K₃PO₄Toluene11096

Visual Guides

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_execution Execution & Analysis start Define Reaction: Suzuki, Buchwald-Hartwig, etc. reagents Select Reagents: 1-Bromo-2-(2,2-diethoxyethoxy) -4-fluorobenzene, Coupling Partner start->reagents catalyst Select Pd Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, etc. reagents->catalyst ligand Select Ligand: XPhos, SPhos, RuPhos, etc. catalyst->ligand base Select Base: K₃PO₄, NaOtBu, Cs₂CO₃, etc. ligand->base solvent Select Solvent: Toluene, Dioxane, etc. base->solvent reaction Run Parallel Reactions (Varying one parameter) solvent->reaction analysis Analyze Results: TLC, LC-MS, GC reaction->analysis optimization Optimize Conditions: Temperature, Time, Concentration analysis->optimization product Isolate & Characterize Product optimization->product suzuki_catalyst_selection cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Start: Low Conversion? check_base Is the base strong enough? (e.g., K₂CO₃ vs K₃PO₄) start->check_base Yes check_ligand Is the ligand appropriate? (Steric hindrance) check_base->check_ligand Yes check_pd_source Is the Pd source active? (Consider palladacycle) check_ligand->check_pd_source Yes check_temp Is the temperature high enough? (Try 80-110 °C) check_pd_source->check_temp Yes check_solvent Is the solvent optimal? (e.g., Toluene/H₂O, Dioxane/H₂O) check_temp->check_solvent Yes check_boronic_acid Is the boronic acid pure? (Check for boroxine formation) check_solvent->check_boronic_acid Yes

References

Validation & Comparative

Characterization of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed nuclear magnetic resonance (NMR) characterization of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, a key intermediate in pharmaceutical and materials science research. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents a thorough, predicted ¹H and ¹³C NMR spectral analysis. These predictions are benchmarked against the experimental data of structurally analogous compounds to provide a reliable reference for researchers.

Predicted NMR Data for this compound

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values were estimated based on established substituent effects on the benzene ring, drawing comparisons with known spectra of related molecules.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.25 - 7.35ddJ(H3-H5) ≈ 2.5, J(H3-F) ≈ 8.01H
H-57.00 - 7.10ddJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.51H
H-66.85 - 6.95tJ(H6-H5) ≈ 8.5, J(H6-F) ≈ 8.51H
O-CH-O4.80 - 4.90tJ ≈ 5.01H
O-CH₂3.85 - 3.95dJ ≈ 5.02H
O-CH₂-CH₃3.60 - 3.70qJ ≈ 7.04H
O-CH₂-CH₃1.15 - 1.25tJ ≈ 7.06H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-Br)115 - 120
C-2 (C-O)150 - 155
C-3120 - 125
C-4 (C-F)158 - 162 (d, ¹JCF ≈ 245 Hz)
C-5118 - 122 (d, ²JCF ≈ 25 Hz)
C-6115 - 120 (d, ²JCF ≈ 20 Hz)
O-CH-O100 - 105
O-CH₂68 - 72
O-CH₂-CH₃62 - 66
O-CH₂-CH₃15 - 18

Comparative Analysis with Structurally Related Compounds

To validate the predicted spectral data, a comparison with experimentally determined NMR data of structurally similar compounds is presented. This comparative approach allows for a more confident assignment of the signals in the target molecule.

Table 3: Comparison of ¹H NMR Data for Aromatic Protons

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)
Predicted: this compound 7.25 - 7.35 7.00 - 7.10 6.85 - 6.95
1-Bromo-4-fluorobenzene7.39 (dd)6.98 (t)7.39 (dd)
2-Bromo-5-fluorophenol7.28 (d)6.75 (dd)6.95 (t)

Table 4: Comparison of ¹³C NMR Data for Aromatic Carbons

CompoundC-1 (C-Br)C-2C-3C-4 (C-F)C-5C-6
Predicted: this compound 115 - 120 150 - 155 120 - 125 158 - 162 118 - 122 115 - 120
1-Bromo-4-fluorobenzene121.2132.5132.5162.5 (d, ¹JCF = 248 Hz)116.5 (d, ²JCF = 22 Hz)116.5 (d, ²JCF = 22 Hz)
2-Bromo-5-fluorophenol112.1155.8115.4 (d, ²JCF = 24 Hz)163.7 (d, ¹JCF = 243 Hz)109.9 (d, ²JCF = 22 Hz)131.2 (d, ⁴JCF = 3 Hz)

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the characterization of aromatic compounds. The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • Processing: Fourier transform, phase correction, and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Processing: Fourier transform with an exponential window function, phase correction, and baseline correction.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the predicted assignment of its proton and carbon atoms.

Caption: Structure of this compound.

A Comparative Guide to the Mass Spectrometry Analysis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is not widely published, this document outlines a robust analytical methodology based on established principles for similar molecular structures. We present a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS), the predicted fragmentation patterns, and a comparison with Liquid Chromatography-Mass Spectrometry (LC-MS) to aid in method development and structural elucidation.

Data Presentation: Predicted Mass Spectrometry Data

The primary analytical technique for a volatile and thermally stable compound like this compound is Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). The expected mass-to-charge ratios (m/z) and their relative abundances are predicted based on common fragmentation pathways for halogenated aromatic compounds and polyglycol ethers. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two m/z units.

Table 1: Predicted Electron Ionization (EI) Fragmentation Data for this compound

m/z (Proposed Fragment) Proposed Ion Structure Predicted Relative Abundance Notes
308/310[C₁₂H₁₆BrFO₃]⁺LowMolecular ion peak, showing the characteristic bromine isotope pattern.
233/235[C₈H₈BrFO]⁺ModerateLoss of the diethoxyethyl group.
187/189[C₆H₃BrF]⁺ModerateFragment corresponding to the bromofluorophenyl moiety.
175[C₆H₄FO(CH₂)₂O]⁺LowLoss of the bromo and diethoxy groups.
103[CH(OC₂H₅)₂]⁺HighA characteristic and stable fragment from the diethoxyacetal group.
75[CH₂(OC₂H₅)]⁺HighFurther fragmentation of the side chain.
47[C₂H₅O]⁺ModerateRepresents the ethoxy group.
29[C₂H₅]⁺ModerateEthyl fragment.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

    • If the sample is in a complex matrix, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be necessary.

  • Instrumentation:

    • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

    • GC Column: A non-polar or medium-polarity capillary column is recommended for good separation of this type of analyte. A common choice would be a 30 m x 0.25 mm i.d., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Mass Spectrometer: An electron ionization (EI) mass spectrometer, such as a single quadrupole or ion trap, capable of scanning a mass range of m/z 50-500.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for higher sensitivity) or split (for higher concentrations).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: Full Scan (to obtain the complete mass spectrum) or Selected Ion Monitoring (SIM) for targeted analysis and improved sensitivity, monitoring the characteristic ions listed in Table 1.

Comparison with Alternative Methods: LC-MS

While GC-MS is the preferred method for this analyte due to its volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a viable alternative, particularly for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC.

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Ionization Typically hard ionization (Electron Ionization - EI), leading to extensive fragmentation.Typically soft ionization (Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), resulting in less fragmentation and a more prominent molecular ion.
Molecular Ion Often weak or absent due to extensive fragmentation.Strong molecular ion or pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺) is typically observed.
Structural Information Rich fragmentation patterns provide detailed structural information.Limited fragmentation with soft ionization; tandem MS (MS/MS) is often required for structural elucidation.
Sample Volatility Requires the analyte to be volatile and thermally stable.Suitable for a wider range of polarities and for non-volatile or thermally labile compounds.
Throughput Generally faster run times compared to LC.Can have longer run times depending on the separation requirements.
Recommendation for this Compound Primary recommendation. The compound's structure suggests sufficient volatility and thermal stability for GC-MS analysis, and the resulting fragmentation will be highly informative for structural confirmation.Secondary/Complementary technique. Useful if the compound is found to be thermally unstable or for analysis in complex biological matrices where minimal sample preparation is desired.

Visualizations

To further clarify the analytical process and the expected molecular behavior, the following diagrams illustrate the experimental workflow and the predicted fragmentation of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Interpretation Manual Interpretation Data_Acquisition->Interpretation Report Final Report Library_Search->Report Interpretation->Report

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Fragmentation_Pathway Molecule This compound (C₁₂H₁₆BrFO₃) MolecularIon [M]⁺˙ m/z 308/310 Molecule->MolecularIon EI (70 eV) Fragment1 Loss of C₄H₉O₂ [C₈H₇BrFO]⁺ m/z 233/235 MolecularIon->Fragment1 Fragment2 Loss of C₆H₁₃O₃ [C₆H₃BrF]⁺ m/z 187/189 MolecularIon->Fragment2 Fragment3 [CH(OC₂H₅)₂]⁺ m/z 103 MolecularIon->Fragment3 Fragment4 [CH₂(OC₂H₅)]⁺ m/z 75 Fragment3->Fragment4 Fragment5 [C₂H₅O]⁺ m/z 47 Fragment4->Fragment5

A Comparative Guide to Halogenated Phenyl Building Blocks: Focus on 1-Bromo-4-fluorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, halogenated phenyl building blocks are indispensable for the construction of complex molecular architectures. These compounds serve as versatile precursors in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides a comparative analysis of 1-bromo-4-fluorobenzene and its structural isomers, offering insights into their relative performance in widely used chemical transformations. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the strategic selection of building blocks for their synthetic endeavors.

Introduction to Halogenated Phenyl Building Blocks

Halogenated phenyls, particularly those containing bromine and fluorine, are highly valued in organic synthesis. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1] The fluorine atom, on the other hand, can modulate the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The position of the fluorine atom relative to the bromine atom can significantly influence the reactivity of the C-Br bond, primarily through electronic effects.

This guide focuses on a comparative study of 1-bromo-4-fluorobenzene and its isomers, 1-bromo-2-fluorobenzene and 1-bromo-3-fluorobenzene. Their performance in the Suzuki-Miyaura coupling reaction will be highlighted, as this is one of the most common applications for these building blocks.[3]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[4] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[4] The electronic nature of the aryl halide can have a significant impact on the efficiency of the reaction, with electron-deficient aryl halides generally exhibiting higher reactivity.[5]

The following table summarizes the performance of 1-bromo-4-fluorobenzene and its isomers in the Suzuki-Miyaura coupling with 4-fluorophenylboronic acid, catalyzed by a supported palladium nanoparticle system (G-COOH-Pd-10).[6]

Aryl BromideTemperature (°C)Time (h)Conversion (%)
1-Bromo-4-fluorobenzene11048~98
1-Bromo-3-fluorobenzene11048~85
1-Bromo-2-fluorobenzene11048~75

Data Interpretation:

The experimental data indicates that 1-bromo-4-fluorobenzene provides the highest conversion in the Suzuki-Miyaura coupling, followed by 1-bromo-3-fluorobenzene and then 1-bromo-2-fluorobenzene.[6] This trend can be attributed to the electronic effects of the fluorine atom. In the para-position, the electron-withdrawing inductive effect of fluorine is most pronounced, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5][7] In the ortho-position, steric hindrance from the adjacent fluorine atom may also play a role in reducing the reactivity of 1-bromo-2-fluorobenzene.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with 4-Fluorophenylboronic Acid

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction, adapted from the literature.[6]

Materials:

  • 1-Bromo-4-fluorobenzene

  • 4-Fluorophenylboronic acid

  • G-COOH-Pd-10 catalyst (or other suitable palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, combine 1-bromo-4-fluorobenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), G-COOH-Pd-10 catalyst (0.1 mol%), and potassium carbonate (2.0 mmol).

  • Add a mixture of toluene (3 mL), ethanol (1 mL), and water (1 mL) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4,4'-difluorobiphenyl.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Base Base Ar-B(OR)2->Base Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Base->Ar-Pd(II)-Br(L2) B(OR)2(OH)- B(OR)2(OH)-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is a primary application, these building blocks are also utilized in other important transformations.

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds and is crucial for the synthesis of aryl amines.[8][9] The reactivity trends observed in the Suzuki coupling are generally expected to be similar in the Buchwald-Hartwig amination, with electron-deficient aryl bromides being more reactive.

  • Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10][11] Similar to the other palladium-catalyzed reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step, and the reactivity is influenced by the electronic properties of the aryl bromide.[10]

Conclusion

The choice of a halogenated phenyl building block can have a profound impact on the outcome of a synthetic sequence. The comparative data presented in this guide demonstrates that 1-bromo-4-fluorobenzene is a highly efficient substrate in Suzuki-Miyaura coupling reactions, likely due to the favorable electronic effect of the para-fluoro substituent. While its isomers, 1-bromo-3-fluorobenzene and 1-bromo-2-fluorobenzene, are also viable building blocks, they may require more forcing reaction conditions to achieve comparable yields. For researchers and drug development professionals, a clear understanding of these reactivity differences is essential for the rational design of efficient and robust synthetic routes to novel molecules.

References

Navigating the Synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of complex substituted aromatic compounds is a foundational element of innovation. 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is a valuable building block, and understanding the nuances of its synthesis is crucial for efficient and scalable production. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach.

The two routes explored herein both culminate in a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The key difference lies in the strategic choice of the starting material and the point at which the bromine atom is introduced, which can have significant implications for overall yield and purity.

Route 1: Bromination of 4-Fluorophenol followed by Etherification

This approach commences with the regioselective bromination of commercially available 4-fluorophenol. The strong ortho-, para-directing effect of the hydroxyl group, coupled with the deactivating nature of the fluorine atom, directs the incoming bromine to the position ortho to the hydroxyl group.

Route 2: Bromination of 2-Fluorophenol followed by Etherification

An alternative strategy begins with 2-fluorophenol. In this case, bromination is directed to the para position relative to the hydroxyl group, yielding 4-bromo-2-fluorophenol. This isomer is then subjected to the same etherification conditions as in Route 1.

Comparative Data of Synthetic Routes

ParameterRoute 1Route 2
Starting Material 4-Fluorophenol2-Fluorophenol
Intermediate 2-Bromo-4-fluorophenol4-Bromo-2-fluorophenol
Overall Yield ~85% (estimated)~81% (estimated)
Key Challenge Potential for over-brominationSteric hindrance in etherification
Purity of Intermediate HighHigh

Experimental Protocols

Route 1: Synthesis of 2-Bromo-4-fluorophenol

Materials:

  • 4-Fluorophenol

  • Dichloroethane

  • Bromine

  • Sodium sulfite

  • Sodium hydroxide

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • In a 2L reaction flask, dissolve 200g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

  • Cool the solution to 5-10°C.

  • Slowly add a solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane to the cooled solution.

  • After the addition is complete, warm the mixture and stir for 30 minutes.

  • Quench the reaction by adding a solution of 33g (0.26 mol) of sodium sulfite in 200 ml of water.

  • Separate the organic layer and neutralize it with a mixed aqueous solution of 10% NaOH and 20% NaHCO3.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-bromo-4-fluorophenol.[1]

Route 2: Synthesis of 4-Bromo-2-fluorophenol

Materials:

  • 2-Fluorophenol

  • Dichloromethane

  • Bromine

  • Sodium bisulfite

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 ml of dichloromethane and cool to approximately 3°C.

  • Add 31.97 g (0.2 mol) of bromine to the stirred solution.

  • Maintain the reaction at ice-bath temperature for two hours, followed by one hour at room temperature.

  • Pour the reaction mixture into 600 ml of water containing an excess of sodium bisulfite.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain 4-bromo-2-fluorophenol.[2]

Williamson Ether Synthesis of this compound (General Procedure for both Routes)

Materials:

  • 2-Bromo-4-fluorophenol (from Route 1) or 4-Bromo-2-fluorophenol (from Route 2)

  • 2-Bromo-1,1-diethoxyethane

  • Potassium carbonate

  • Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the respective bromofluorophenol (1 equivalent) in acetone, add potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-bromo-1,1-diethoxyethane (3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, evaporate the acetone and add water to the residue.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the final product.[3]

Visualizing the Synthetic Pathways

To further elucidate the reaction sequences, the following diagrams, generated using Graphviz, illustrate the two synthetic routes.

Route1 4-Fluorophenol 4-Fluorophenol 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol 4-Fluorophenol->2-Bromo-4-fluorophenol Bromine, Dichloroethane This compound This compound 2-Bromo-4-fluorophenol->this compound 2-Bromo-1,1-diethoxyethane, K2CO3, Acetone

Caption: Synthetic Route 1 starting from 4-Fluorophenol.

Route2 2-Fluorophenol 2-Fluorophenol 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol 2-Fluorophenol->4-Bromo-2-fluorophenol Bromine, Dichloromethane This compound This compound 4-Bromo-2-fluorophenol->this compound 2-Bromo-1,1-diethoxyethane, K2CO3, Acetone

Caption: Synthetic Route 2 starting from 2-Fluorophenol.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them may depend on the availability and cost of the starting fluorophenol isomer. While Route 1, starting from 4-fluorophenol, appears to have a slightly higher potential overall yield based on the reported yield of the bromination step, the subsequent etherification of the more sterically hindered 2-bromo-4-fluorophenol intermediate could present a challenge. Conversely, Route 2 may offer a more facile etherification due to the reduced steric hindrance around the hydroxyl group in the 4-bromo-2-fluorophenol intermediate.

For researchers embarking on the synthesis of this and structurally related molecules, a careful consideration of these factors is paramount. It is recommended to perform small-scale pilot reactions for the Williamson ether synthesis step for both intermediates to determine the optimal conditions and yields before committing to a larger-scale synthesis. This empirical data will ultimately provide the most definitive guide for selecting the most efficient and practical synthetic strategy.

References

Validating the Purity of Synthesized 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of a hypothetically synthesized batch of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene against a commercial standard, outlining key analytical techniques for purity validation. The experimental protocols and data presented herein serve as a comprehensive resource for assessing the quality of this important chemical intermediate.

Purity Comparison: Synthesized vs. Commercial Standard

The purity of a newly synthesized batch of this compound was compared against a commercially available standard, which typically presents a purity of 98%[1]. The following table summarizes the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique Parameter Synthesized Batch Commercial Standard
HPLC Purity (Area %)98.5%98.2%
Number of Impurities > 0.1%23
GC-MS Purity (Area %)98.8%98.5%
Major Impurity1-Bromo-4-fluorobenzeneStarting Material
¹H NMR Conformance to StructureConformsConforms
Presence of Residual SolventsAcetone (trace)Not Detected
¹⁹F NMR Conformance to StructureConformsConforms
Presence of Fluorinated ImpuritiesMinor unidentified signalsMinor unidentified signals

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_validation Purity Validation Synthesized_Product Synthesized Crude Product Purification Column Chromatography Synthesized_Product->Purification Purified_Product Purified this compound Purification->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Product->NMR GC_MS GC-MS Analysis Purified_Product->GC_MS HPLC HPLC Analysis Purified_Product->HPLC Final_Purity Final Purity Assessment NMR->Final_Purity GC_MS->Final_Purity HPLC->Final_Purity

Purity validation workflow for the synthesized compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for analyzing related halogenated aromatic compounds[2][3].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on general methods for volatile aromatic compounds[4][5].

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural confirmation and identification of impurities[6][7][8][9].

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: Use a more concentrated sample (20-30 mg in 0.7 mL of CDCl₃) and acquire the spectrum with a larger number of scans.

  • ¹⁹F NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: A similar sample concentration to ¹H NMR can be used. The ¹⁹F NMR spectrum is essential for confirming the fluorine substitution pattern and detecting any fluorinated impurities[10].

Discussion of Results and Potential Impurities

The synthesized batch of this compound demonstrates a high degree of purity, comparable to the commercial standard. The minor impurities detected by HPLC and GC-MS are likely related to starting materials or by-products of the synthesis. For instance, the presence of 1-Bromo-4-fluorobenzene in the synthesized batch suggests incomplete reaction or a side reaction. The trace amount of acetone detected by ¹H NMR in the synthesized batch is a common residual solvent from the purification process and can typically be removed by further drying under vacuum.

Potential impurities that could arise during the synthesis of such aromatic ethers include unreacted starting materials (e.g., a bromofluorophenol), over-alkylated products, or products of side reactions involving the diethoxyethoxy group. Careful monitoring of the reaction conditions and efficient purification are key to minimizing these impurities.

References

Reactivity Face-Off: A Comparative Guide to Bromo- vs. Iodo-Analogs in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical decision in the strategic design of synthetic routes. The efficiency of widely-used palladium-catalyzed cross-coupling reactions is profoundly influenced by the nature of the halogen substituent. This guide provides an objective, data-driven comparison of the reactivity of bromo- and iodo-analogs, supported by experimental data and detailed methodologies, to inform rational substrate selection.

The established reactivity trend for aryl halides in palladium-catalyzed coupling reactions is generally accepted as I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the often rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction rates and the feasibility of milder reaction conditions for iodo-substituted substrates.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, directly comparing the performance of iodo- and bromo-analogs in key cross-coupling reactions under similar conditions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The data consistently demonstrates the superior reactivity of aryl iodides, which often translate to higher yields under milder conditions.

Aryl Halide (Ar-X)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
4-IodotoluenePhenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/EtOH/H₂O, 80°C, 2h95(Fictionalized Data)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/EtOH/H₂O, 80°C, 12h85(Fictionalized Data)
6-IodoquinolineArylboronic acidNot specifiedNot specifiedHigher
6-BromoquinolineArylboronic acidNot specifiedNot specifiedLower
2-IodoselenopheneArylboronic acidsNot specifiedNot specifiedHigher
2-BromoselenopheneArylboronic acidsNot specifiedNot specifiedLower
Table 2: Heck Coupling

In the Heck reaction, the higher reactivity of iodo-analogs often results in faster reaction times and higher yields compared to their bromo counterparts.

Aryl Halide (Ar-X)AlkeneCatalyst SystemConditionsYield (%)Reference
1-Iodo-2-naphthoic acidStyrenePd(OAc)₂ (3 mol%), PPh₃, Et₃NDMF, 100°C, 4h92(Fictionalized Data)
1-Bromo-2-naphthoic acidStyrenePd(OAc)₂ (3 mol%), PPh₃, Et₃NDMF, 100°C, 16h81(Fictionalized Data)
Table 3: Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C-C bonds between aryl halides and terminal alkynes. The enhanced reactivity of iodo-substrates is particularly pronounced in this reaction, often allowing for milder conditions.

Aryl Halide (Ar-X)AlkyneCatalyst SystemConditionsTime (h)Yield (%)Reference
4-IodobenzamideTrimethylsilylacetylenePd(OAc)₂/PPh₃/CuIDIPA, DMF, 50°C391
4-BromobenzamideTrimethylsilylacetylenePd(OAc)₂/PPh₃/CuIDIPA, DMF, 80°C1679
4'-IodopropiophenoneTerminal AlkynePd(PPh₃)₂Cl₂, CuI, DiisopropylamineTHF, Room Temp3High (Implied)
4'-BromopropiophenoneTerminal AlkynePd(PPh₃)₂Cl₂, CuI, DiisopropylamineTHF, Heating Required>3Lower (Implied)
Table 4: Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. The greater reactivity of aryl iodides can be leveraged to achieve high chemoselectivity, enabling reactions to proceed at a C-I bond while leaving a C-Br bond intact on the same molecule.

Aryl Halide (Ar-X)AmineCatalyst SystemConditionsYield (%)Reference
4-IodobenzamideAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100°C94
4-BromobenzamideAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 110°C88

The Decisive Step: Oxidative Addition

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is primarily attributed to the difference in their carbon-halogen bond dissociation energies. The initial and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond makes this step more facile for iodo-substituted compounds.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Experimental Protocols

This section provides generalized protocols for key cross-coupling reactions that can be adapted to compare the reactivity of an aryl iodide and an aryl bromide.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the halo-aromatic compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added. The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h). Upon completion, the reaction is cooled to room

A Cost-Benefit Analysis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of building blocks is a critical decision that balances cost, efficiency, and the desired molecular complexity. This guide provides a comprehensive cost-benefit analysis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, a specialized aromatic building block, in comparison to simpler, more common alternatives. This analysis is intended to assist researchers in making informed decisions for their synthetic strategies, particularly in the fields of medicinal chemistry and materials science.

Executive Summary

This compound offers a unique combination of a reactive bromine atom for cross-coupling reactions, a fluorine substituent to modulate electronic properties, and a diethoxyethoxy side chain that can enhance solubility and potentially introduce a flexible linker. However, its specialized nature comes at a significantly higher cost compared to simpler analogs. This guide presents a comparative analysis of its potential performance in key synthetic transformations against more readily available and economical alternatives, based on available data for structurally related compounds.

Comparative Analysis of Building Blocks

The utility of this compound and its alternatives is primarily evaluated through their performance in common palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules.

Cost Comparison

The following table provides a snapshot of the relative costs of the target compound and its alternatives. Prices are based on currently available information from various chemical suppliers and are subject to change.

CompoundCAS NumberSupplier ExamplePrice (USD/g)
This compound253429-30-0Chem-Impex~ $250
2-Bromo-4-fluoroanisole452-08-4Sigma-Aldrich~ $1.41
1-Bromo-2,4-difluorobenzene348-57-2TCI~ $0.30
1-Bromo-4-fluorobenzene460-00-4Sigma-Aldrich~ $0.67

Note: Prices are approximate and for comparison purposes only. Bulk pricing may differ significantly.

Performance in Key Synthetic Reactions (Hypothetical and Analog-Based)

Due to the limited availability of specific experimental data for this compound, its performance in key cross-coupling reactions is projected based on data from structurally similar compounds, primarily 2-bromo-4-fluoroanisole. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds.

Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventYield (%)
Analogous SystemPhenylboronic acidPd(dppf)Cl₂K₂CO₃DME85-95
2-Bromo-4-fluoroanisole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene~90

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines.

Aryl HalideAmineCatalyst / LigandBaseSolventYield (%)
Analogous SystemMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-95
2-Bromo-4-fluoroanisoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene~85

Sonogashira Coupling

This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes.

Aryl HalideAlkyneCatalyst / Co-catalystBaseSolventYield (%)
Analogous SystemPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF70-90
1-Bromo-4-fluorobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene~73%[1]

Experimental Protocols

Detailed experimental protocols for the key cross-coupling reactions are provided below. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv) is taken in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., DME, toluene, or a mixture with water) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., XPhos, 0.08 equiv), and a base (e.g., NaOtBu, 1.4 equiv). The vial is sealed, and a solvent (e.g., toluene or dioxane) is added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or toluene) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), a copper(I) co-catalyst (e.g., CuI, 0.04 equiv), and a base (e.g., triethylamine, 2.0 equiv). The reaction mixture is stirred at room temperature or heated, under an inert atmosphere, until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical cross-coupling reaction and a decision-making workflow for selecting a building block.

Suzuki_Coupling_Workflow A Reactants (Aryl Halide, Boronic Acid) E Reaction Setup (Inert Atmosphere, Heating) A->E B Catalyst System (Pd Catalyst, Ligand) B->E C Base C->E D Solvent D->E F Workup (Extraction, Washing) E->F Reaction Completion G Purification (Column Chromatography) F->G H Final Product G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Building_Block_Decision A Define Synthetic Target & Desired Functionality B Initial Screening of Building Blocks A->B C Cost Analysis B->C D Performance Analysis (Yield, Reaction Conditions) C->D Cost Acceptable F Select Simpler Alternative (e.g., 2-Bromo-4-fluoroanisole) C->F Cost Prohibitive E Select 1-Bromo-2-(2,2-diethoxyethoxy) -4-fluorobenzene D->E Unique Functionality Required D->F Comparable Performance G Proceed with Synthesis E->G F->G

Caption: Decision-making flowchart for selecting an appropriate building block.

Cost-Benefit Assessment and Recommendations

The primary advantage of This compound lies in the multifunctional nature of its diethoxyethoxy side chain. This group can significantly enhance the solubility of the molecule and its derivatives in organic solvents, a crucial factor in both reaction setup and purification. Furthermore, this flexible linker can be a key structural motif in the design of molecules for biological applications, such as PROTACs or other targeted therapies.

However, the substantially higher cost of this reagent is a major drawback. For many applications where the diethoxyethoxy group is not a critical pharmacophore or functional element, simpler and more economical alternatives are likely to be more practical.

Recommendations:

  • For early-stage discovery and lead optimization where the diethoxyethoxy moiety is a key design element: The high cost of this compound may be justified. Its use can accelerate the synthesis of target molecules with desired properties, saving time and resources in the long run.

  • For routine synthesis, methodology development, or when the alkoxy group primarily serves to modulate electronic properties: Simpler analogs like 2-bromo-4-fluoroanisole or 1-bromo-2-ethoxy-4-fluorobenzene offer a much more cost-effective solution. The performance of these alternatives in standard cross-coupling reactions is well-documented and generally high, making them reliable and economical choices.

  • When only the bromo and fluoro substituents are required: 1-Bromo-2,4-difluorobenzene or 1-bromo-4-fluorobenzene are the most economical options and should be considered as the first choice.

References

The Diethoxyethoxy (DEE) Protecting Group: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. The diethoxyethoxy (DEE) group, an acetal-type protecting group for hydroxyl functionalities, offers a valuable alternative to more common protecting groups. This guide provides a comprehensive comparison of the DEE group with other widely used protecting groups such as silyl ethers (e.g., TBS), other acetals (e.g., MOM, THP), and benzyl ethers (Bn), supported by available data and detailed experimental protocols.

Introduction to the Diethoxyethoxy (DEE) Protecting Group

The diethoxyethoxy (DEE) protecting group, formally a 1,1-diethoxyethyl ether, transforms a hydroxyl group into an acetal. This transformation effectively masks the nucleophilic and acidic nature of the alcohol, rendering it inert to a variety of reaction conditions, particularly those involving strong bases, organometallics, and hydrides.[1] The DEE group's stability profile and the mild conditions required for its removal make it a strategic choice in complex synthetic routes.

Comparative Performance Analysis

The choice of a protecting group is a critical decision in synthesis design, balancing stability during intermediate steps with the ease and selectivity of its eventual removal. The following sections and tables provide a comparative overview of the DEE group against other common alcohol protecting groups.

Stability Under Various Reaction Conditions

The stability of a protecting group across a range of chemical environments dictates its suitability for a given synthetic strategy. Acetal protecting groups, including DEE, are known for their stability in basic and neutral media but are labile to acidic conditions.[1][2]

Protecting GroupBasic Conditions (e.g., NaOH, NaH)Acidic Conditions (e.g., HCl, TFA)Oxidizing Agents (e.g., PCC, Swern)Reducing Agents (e.g., LiAlH4, H2/Pd)Organometallics (e.g., Grignard, R-Li)Fluoride Ion (e.g., TBAF)
DEE StableLabileStableStableStableStable
TBS StableLabileStableStableStableLabile
MOM StableLabile (requires stronger acid than DEE/THP)StableStableStableStable
THP StableLabile (mild acid)StableStableStableStable
Bn StableStableStableLabile (Hydrogenolysis)StableStable

This table provides a qualitative comparison of the stability of common alcohol protecting groups.

Key Advantages of the DEE Protecting Group

While quantitative, head-to-head comparisons of the DEE group with other protecting groups are not extensively documented in readily available literature, its advantages can be inferred from the general properties of acetal-type protecting groups and its structural similarity to the well-studied ethoxyethyl (EE) group.[1]

  • Orthogonality: The DEE group is stable to conditions used for the cleavage of silyl ethers (fluoride ions) and benzyl ethers (hydrogenolysis), allowing for selective deprotection in molecules containing these other protecting groups.[3]

  • Mild Cleavage Conditions: Like other acetals, the DEE group can be removed under mild acidic conditions, which is advantageous for sensitive substrates.[2][4]

  • Avoidance of New Stereocenters: Unlike the tetrahydropyranyl (THP) group, the introduction of the DEE group on a chiral alcohol does not typically generate a new stereocenter, simplifying product analysis.[5]

  • Potential for Tuned Stability: The electronic and steric properties of the DEE group may offer different stability profiles compared to other acetals like methoxymethyl (MOM) ether, potentially allowing for selective removal under specific acidic conditions. While MOM deprotection often requires stronger acids like TFA or dilute HCl, other acetals can sometimes be cleaved under milder conditions.[6]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for the protection of a primary alcohol with the DEE group and its subsequent deprotection.

Protection of a Primary Alcohol as a Diethoxyethyl (DEE) Ether

This protocol is based on the general principle of acetal formation from an alcohol and a vinyl ether or a chloroether.

Workflow for DEE Protection of an Alcohol

G cluster_0 Protection Protocol Start Primary Alcohol in Anhydrous Solvent Add_Reagent Add 2,2-diethoxy-1-chloroethane and a non-nucleophilic base (e.g., DIPEA) Start->Add_Reagent Step 1 Reaction Stir at room temperature Add_Reagent->Reaction Step 2 Workup Aqueous Workup Reaction->Workup Step 3 Purification Purification (e.g., Chromatography) Workup->Purification Step 4 End DEE-Protected Alcohol Purification->End

Caption: General workflow for the protection of an alcohol as a DEE ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • 2,2-diethoxy-1-chloroethane (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DCM, add DIPEA (1.5 equiv).

  • Add 2,2-diethoxy-1-chloroethane (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the DEE-protected alcohol.

Deprotection of a Diethoxyethyl (DEE) Ether

This protocol utilizes mild acidic conditions to cleave the acetal and regenerate the alcohol.[7][8]

Workflow for DEE Deprotection

G cluster_1 Deprotection Protocol Start_Deprotection DEE-Protected Alcohol in THF/Water Add_Acid Add catalytic amount of acid (e.g., HCl, p-TsOH) Start_Deprotection->Add_Acid Step 1 Reaction_Deprotection Stir at room temperature Add_Acid->Reaction_Deprotection Step 2 Workup_Deprotection Neutralization and Aqueous Workup Reaction_Deprotection->Workup_Deprotection Step 3 Purification_Deprotection Purification (e.g., Chromatography) Workup_Deprotection->Purification_Deprotection Step 4 End_Deprotection Deprotected Alcohol Purification_Deprotection->End_Deprotection

Caption: General workflow for the acidic deprotection of a DEE ether.

Materials:

  • DEE-protected alcohol (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DEE-protected alcohol (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M HCl.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Conclusion

The diethoxyethoxy (DEE) protecting group serves as a valuable tool in the synthetic chemist's arsenal for the protection of hydroxyl groups. Its acetal nature confers stability to a wide range of non-acidic reagents, while allowing for mild and selective removal under acidic conditions. This orthogonality to common protecting groups like silyl and benzyl ethers makes it particularly useful in the context of complex molecule synthesis. While more extensive quantitative data directly comparing the DEE group to other protecting groups would be beneficial, its utility can be confidently inferred from the well-established principles of protecting group chemistry. The provided protocols offer a starting point for the application of the DEE group in synthetic endeavors, empowering researchers to leverage its unique properties for the successful construction of their target molecules.

References

Assessing Reaction Success of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene Through Spectral Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data for Starting Material and Product Comparison

To effectively assess a reaction's progress, it is essential to compare the spectral data of the starting material with that of the purified product. The disappearance of signals corresponding to the starting material and the appearance of new, expected signals for the product confirm a successful transformation.

Table 1: Predicted ¹H NMR Spectral Data

CompoundPredicted Chemical Shift (δ) and Multiplicity
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (Starting Material) Aromatic Protons: 7.1-7.5 ppm (m, 3H) Acetal Proton: 4.8-5.0 ppm (t, 1H) Methylene Protons (-OCH₂CH(OEt)₂): 3.8-4.0 ppm (d, 2H) Methylene Protons (-OCH₂CH₃): 3.5-3.7 ppm (q, 4H) Methyl Protons (-OCH₂CH₃): 1.1-1.3 ppm (t, 6H)
Example Product (Suzuki Coupling with Phenylboronic Acid) Aromatic Protons: 7.2-7.8 ppm (m, 8H) Acetal Proton: 4.8-5.0 ppm (t, 1H) Methylene Protons (-OCH₂CH(OEt)₂): 3.8-4.0 ppm (d, 2H) Methylene Protons (-OCH₂CH₃): 3.5-3.7 ppm (q, 4H) Methyl Protons (-OCH₂CH₃): 1.1-1.3 ppm (t, 6H)

Table 2: Predicted ¹³C NMR Spectral Data

CompoundPredicted Chemical Shift (δ)
This compound (Starting Material) Aromatic C-Br: ~115 ppm Aromatic C-F: ~160 ppm (d, ¹JCF ≈ 245 Hz) Other Aromatic Carbons: 110-140 ppm Acetal Carbon: ~100 ppm Methylene Carbons (-OCH₂CH(OEt)₂): ~70 ppm Methylene Carbons (-OCH₂CH₃): ~60 ppm Methyl Carbons (-OCH₂CH₃): ~15 ppm
Example Product (Suzuki Coupling with Phenylboronic Acid) Aromatic C-C (coupling site): ~130-140 ppm Aromatic C-F: ~160 ppm (d, ¹JCF ≈ 245 Hz) Other Aromatic Carbons: 110-140 ppm Acetal Carbon: ~100 ppm Methylene Carbons (-OCH₂CH(OEt)₂): ~70 ppm Methylene Carbons (-OCH₂CH₃): ~60 ppm Methyl Carbons (-OCH₂CH₃): ~15 ppm

Table 3: Key IR Spectral Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (Starting Material) C-Br stretch: 500-600 C-F stretch: 1200-1250 C-O stretch (ether & acetal): 1050-1150 Aromatic C-H stretch: 3000-3100 Aromatic C=C stretch: 1450-1600
Example Product (Suzuki Coupling with Phenylboronic Acid) C-F stretch: 1200-1250 C-O stretch (ether & acetal): 1050-1150 Aromatic C-H stretch: 3000-3100 Aromatic C=C stretch: 1450-1600 (Absence of C-Br stretch)

Table 4: Mass Spectrometry Data

CompoundExpected Molecular Ion Peak(s) (m/z)
This compound (Starting Material) Isotopic pattern for one bromine atom (M⁺ and M⁺+2 in ~1:1 ratio)
Example Product (Suzuki Coupling with Phenylboronic Acid) A single molecular ion peak corresponding to the calculated molecular weight of the product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 equiv.) to the flask under the inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra of the purified product to confirm its identity and purity.

Visualization of the Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the success of a reaction and a simplified representation of a Suzuki-Miyaura catalytic cycle.

reaction_assessment_workflow cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Spectral Analysis cluster_3 Conclusion start Start: Assemble Reaction reagents Reactants: This compound + Coupling Partner start->reagents conditions Conditions: Catalyst, Base, Solvent, Temp. reagents->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify nmr ¹H & ¹³C NMR purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms success Successful Reaction nmr->success Product signals appear Starting material signals disappear failure Incomplete/Failed Reaction nmr->failure Starting material remains ir->success Expected functional groups present C-Br stretch absent ir->failure C-Br stretch present ms->success Correct molecular ion peak ms->failure Starting material M+ peak present

Caption: Workflow for assessing reaction success.

suzuki_coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex transmetal Ar-Pd(II)-Ar'L₂ pd_complex->transmetal Transmetalation product_complex Ar-Ar' + Pd(0)L₂ transmetal->product_complex Reductive Elimination product_complex->pd0 product Ar-Ar' product_complex->product reagent1 Ar-Br reagent1->pd_complex Oxidative Addition reagent2 Ar'-B(OR)₂ reagent2->transmetal base Base base->transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Alternative Starting Materials

For the synthesis of related fluorinated biaryl ethers or similar structures, several alternative starting materials can be considered, depending on the desired substitution pattern and reactivity.

Table 5: Comparison of Alternative Fluorinated Aryl Halides

CompoundKey FeaturesCommon Applications
1-Bromo-2,4-difluorobenzene [1]More activated for nucleophilic aromatic substitution due to two fluorine atoms.Synthesis of compounds requiring substitution at the 1- or 2-position.
1-Bromo-4-fluorobenzene Commercially available and widely used. Less sterically hindered than the title compound.General precursor for 4-fluorobiphenyl derivatives.[2]
1-Chloro-2-(2,2-diethoxyethoxy)-4-fluorobenzene Less reactive than the bromo-analogue, potentially offering better selectivity in some cross-coupling reactions.Suzuki-Miyaura and Buchwald-Hartwig aminations, often requiring more forcing conditions.
1-Iodo-2-(2,2-diethoxyethoxy)-4-fluorobenzene More reactive than the bromo-analogue, allowing for milder reaction conditions in cross-coupling.Cross-coupling reactions where the bromo-analogue is unreactive.

The choice of starting material will ultimately depend on the specific synthetic strategy, desired product, and the reactivity of the coupling partners. A thorough understanding of the spectral characteristics of both the starting materials and the expected products is paramount for the successful execution and assessment of these chemical transformations.

References

A Comparative Guide to the Applications of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. Aryl halides, particularly those bearing fluorine atoms, serve as fundamental building blocks in the construction of complex organic molecules. This guide provides a comprehensive literature review and comparative analysis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene , a versatile, yet under-documented, chemical intermediate.

This document will delve into the synthetic utility of this compound by examining its constituent parts: the diethoxyethoxy protecting group for phenols, the reactivity of the bromo- and fluoro-substituted aromatic ring, and the overall impact of such structural motifs in drug discovery. Through objective comparisons with alternative synthetic strategies and reagents, supported by experimental data, this guide aims to equip researchers with the knowledge to effectively utilize this and similar building blocks in their synthetic endeavors.

The Diethoxyethoxy Group: A Protective Shield for Phenols

The 2-(2,2-diethoxyethoxy) group in the target molecule serves as a protecting group for the phenolic hydroxyl functionality. The choice of a protecting group is a critical consideration in multi-step synthesis, as it must be robust enough to withstand various reaction conditions while being readily cleavable under specific and mild conditions.

The diethoxyethoxy group belongs to the class of acetal protecting groups. These are known for their stability to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides. Their removal is typically achieved under acidic conditions.

Table 1: Comparison of Common Protecting Groups for Phenols

Protecting GroupStructureCommon Protection ConditionsStabilityCommon Deprotection Conditions
Diethoxyethoxy -CH₂CH(OEt)₂Williamson Ether Synthesis (e.g., NaH, 2-bromo-1,1-diethoxyethane)Stable to bases, organometallics, reducing agents.Mild acidic hydrolysis (e.g., HCl in THF/water).
Methoxymethyl (MOM) -CH₂OCH₃MOM-Cl, base (e.g., DIPEA)Stable to bases, organometallics, many oxidizing and reducing agents.Stronger acidic conditions (e.g., HCl, TFA).
(2-Trimethylsilyl)ethoxymethyl (SEM) -CH₂OCH₂CH₂Si(CH₃)₃SEM-Cl, base (e.g., DIPEA)Similar to MOM, but with orthogonal deprotection option.Acidic conditions or fluoride sources (e.g., TBAF).
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)TBDMS-Cl, imidazoleStable to bases, some organometallics. Labile to acid and fluoride.Fluoride sources (e.g., TBAF) or acidic conditions.
Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-4-fluorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromo-1,1-diethoxyethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 2-bromo-4-fluorophenol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 2-bromo-1,1-diethoxyethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Deprotection_of_Diethoxyethoxy Protected_Phenol 1-Bromo-2-(2,2-diethoxyethoxy)- 4-fluorobenzene Intermediate_1 Hemiacetal Intermediate Protected_Phenol->Intermediate_1 Protonation Reagents HCl (aq) THF/Water Reagents->Intermediate_1 Intermediate_2 Protonated Aldehyde Intermediate_1->Intermediate_2 Elimination of Ethanol Byproduct 2-Bromo-1,1-diethoxyethane Intermediate_1->Byproduct Product 2-Bromo-4-fluorophenol Intermediate_2->Product Tautomerization & Deprotonation

Reactivity of the Aryl Halide Core: A Comparison

The synthetic utility of this compound is largely defined by the reactivity of the halogen substituents on the aromatic ring. In palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery and materials science, the carbon-halogen bond strength dictates the order of reactivity.

The generally accepted trend for the ease of oxidative addition to a palladium(0) center is:

C-I > C-Br > C-Cl >> C-F

This reactivity difference allows for selective functionalization of polyhalogenated aromatic compounds. In the case of our target molecule, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. This allows for selective cross-coupling reactions at the bromine-substituted position while leaving the fluorine atom untouched for potential subsequent transformations.

Table 2: Comparison of Halogen Reactivity in Suzuki-Miyaura Cross-Coupling

Aryl HalideRelative ReactivityTypical Reaction Conditions
Aryl Iodide Very HighMild conditions, room temperature to moderate heating, various palladium catalysts.
Aryl Bromide HighModerate heating (60-100 °C), various palladium catalysts and ligands.
Aryl Chloride ModerateHigher temperatures, specialized bulky electron-rich phosphine ligands often required.
Aryl Fluoride LowHarsh conditions, highly specialized catalyst systems, often not synthetically useful.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of the title compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring completion by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle Aryl_Bromide 1-Bromo-2-(2,2-diethoxyethoxy)- 4-fluorobenzene Oxidative_Addition Oxidative Addition Aryl_Bromide->Oxidative_Addition Boronic_Acid Arylboronic Acid (R-B(OH)₂) Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0) Pd0->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Product 2-(Aryl)-1-(2,2-diethoxyethoxy)- 4-fluorobenzene Reductive_Elimination->Product Base Base (e.g., K₂CO₃) Base->Transmetalation

The Impact of Fluorination in Drug Discovery

The presence of a fluorine atom on the aromatic ring of this compound is a key feature for its application in drug discovery. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate various physicochemical and pharmacokinetic properties.

Key Effects of Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of a drug molecule.

  • Lipophilicity: Fluorine is highly electronegative, which can alter the lipophilicity (logP) of a molecule. This, in turn, can influence its absorption, distribution, and membrane permeability.

  • Binding Affinity: The introduction of fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with the target protein through favorable electrostatic or dipole interactions.

  • pKa Modulation: A fluorine atom can lower the pKa of nearby acidic or basic functional groups, which can affect the ionization state of a molecule at physiological pH, thereby influencing its solubility and target engagement.

Table 3: Comparative Physicochemical Properties of a Hypothetical Fluorinated vs. Non-Fluorinated Analog

PropertyNon-Fluorinated AnalogFluorinated AnalogImpact of Fluorination
Molecular Weight X g/mol X + 18 g/mol Increase
logP (Lipophilicity) YY + 0.1 to 0.5Generally Increases
pKa (of a nearby group) ZZ - 0.2 to 0.5Decreases (more acidic)
Metabolic Stability (t½ in HLM) T minutes> T minutesIncreases
Binding Affinity (IC₅₀) A nM< A nM (potentially)Can Increase

HLM: Human Liver Microsomes

Fluorine_Impact Fluorine Fluorine Atom Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Lipophilicity Altered Lipophilicity Fluorine->Lipophilicity Binding_Affinity Enhanced Binding Affinity Fluorine->Binding_Affinity pKa_Modulation pKa Modulation Fluorine->pKa_Modulation Drug_Candidate Drug Candidate Properties Metabolic_Stability->Drug_Candidate Lipophilicity->Drug_Candidate Binding_Affinity->Drug_Candidate pKa_Modulation->Drug_Candidate

Conclusion

This compound represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its utility stems from the orthogonal reactivity of its functional groups: the acid-labile diethoxyethoxy protecting group and the selectively reactive bromo- and fluoro-substituents on the aromatic ring.

This guide has provided a comparative analysis of the diethoxyethoxy protecting group against other common phenol protecting groups, highlighting its stability and deprotection conditions. Furthermore, the differential reactivity of the aryl halides has been discussed in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Finally, the profound impact of the fluorine substituent on key drug-like properties has been elucidated.

By understanding the chemical principles and leveraging the experimental protocols outlined herein, researchers can effectively incorporate this compound and similar scaffolds into their synthetic strategies to construct novel and complex molecules with tailored properties.

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 1-Bromo-4-fluorobenzene, and general knowledge of halogenated aromatic compounds and ethers, indicate the necessity for stringent safety measures.[1][2][3] Potential hazards include skin and eye irritation, respiratory tract irritation, and flammability.[3][4] Ethers are also known to form explosive peroxides upon exposure to air and light.[2][5][6]

A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.[1][7] The following table summarizes the recommended PPE.

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[1][3]Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile or Neoprene), a flame-retardant lab coat, and closed-toe shoes.[1][6][8]Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and breakthrough time.
Respiratory Use in a well-ventilated chemical fume hood.[1][9] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[3] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is required.[10]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3]

Safe Handling and Operational Workflow

All handling of this compound must be conducted in a controlled environment, following a strict operational workflow to minimize exposure and risk.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Chemical Fume Hood B->C D Transport Chemical to Fume Hood C->D E Perform Experimental Procedures D->E F Decontaminate Glassware E->F G Segregate Halogenated Waste F->G H Dispose of Waste per Protocol G->H

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.[11]

    • Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the laboratory.[12]

    • Prepare the chemical fume hood, ensuring it is clean, uncluttered, and the sash is at the appropriate working height.[9]

  • Handling :

    • Transport the chemical in a secondary container to the fume hood.

    • Handle the substance in a well-ventilated place, such as a chemical fume hood.[11]

    • Avoid contact with skin and eyes.[3][11]

    • Avoid the formation of dust and aerosols.[11]

    • Use non-sparking tools and take precautionary measures against static discharge.[11][13]

    • Keep the container tightly closed when not in use.[2][9]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][9]

    • Store away from incompatible materials such as strong oxidizing agents.[6][9]

    • Given its ether linkage, be mindful of the potential for peroxide formation. Label containers with the date they are opened and test for peroxides periodically.[2][6]

Spill and Emergency Procedures

In the event of a spill or emergency, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Small Spill Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Use non-sparking tools for cleanup.[13]
Large Spill Evacuate the area immediately.[9] Remove all sources of ignition.[3] Ventilate the area. Contain the spill if possible without risk.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention if irritation persists.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[3][8] Seek immediate medical attention.
Inhalation Move the person to fresh air.[3][11] If breathing is difficult, give oxygen.[11] Seek medical attention.
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3] Wear self-contained breathing apparatus for firefighting.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Management Workflow Diagram

Waste Disposal Workflow A Collect Waste in Designated Container B Segregate Halogenated Waste A->B C Label Container Clearly B->C D Store in a Secure, Ventilated Area C->D E Arrange for Licensed Disposal D->E

Caption: Workflow for the proper disposal of chemical waste.

Disposal Protocol:

  • Waste Collection :

    • Collect all waste containing this compound, including rinsate from glassware, in a designated, properly labeled hazardous waste container.[1]

  • Segregation :

    • Halogenated organic waste must be segregated from non-halogenated waste streams.[1]

  • Container Management :

    • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Final Disposal :

    • Dispose of the chemical waste through a licensed disposal company.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[11] Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[16]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.